4-Methoxy-1-methyl-1H-indole-2-carboxylic acid
Description
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Properties
IUPAC Name |
4-methoxy-1-methylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-8-4-3-5-10(15-2)7(8)6-9(12)11(13)14/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZATCSNWKJWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1C(=O)O)C(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390175 | |
| Record name | 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
739365-06-1 | |
| Record name | 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid
This technical guide provides a comprehensive overview of the chemical synthesis of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document details the primary synthetic routes, experimental protocols, and relevant chemical principles.
Introduction
This compound is a substituted indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. The strategic placement of the methoxy group at the 4-position, the N-methylation, and the carboxylic acid at the 2-position offer multiple points for chemical modification, making it a valuable building block in medicinal chemistry for the development of novel therapeutic agents.
Overview of the Synthetic Strategy
The synthesis of this compound can be logically approached in a three-stage process. This involves the initial construction of the core 4-methoxy-1H-indole-2-carboxylate scaffold, followed by methylation of the indole nitrogen, and concluding with the hydrolysis of the ester to the desired carboxylic acid.
Caption: Overall synthetic workflow for this compound.
Synthesis of the Indole Core: The Fischer Indole Synthesis
A robust and widely employed method for the construction of the indole nucleus is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a substituted phenylhydrazine and a ketone or aldehyde.[2] For the synthesis of the ethyl ester of 4-methoxy-1H-indole-2-carboxylic acid, 3-methoxyphenylhydrazine and ethyl pyruvate would be the logical starting materials.
It is important to note that the substitution pattern on the phenylhydrazine can influence the cyclization. In the case of methoxy-substituted phenylhydrazones, there is a possibility of forming isomeric products.[1]
Caption: Mechanism of the Fischer Indole Synthesis for the indole core.
Experimental Protocol: Synthesis of Ethyl 4-Methoxy-1H-indole-2-carboxylate (Analogous Procedure)
The following protocol is adapted from a similar synthesis of a substituted indole-2-carboxylate.[3]
-
Preparation of the Hydrazone: In a round-bottom flask, dissolve 3-methoxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol. Add an equimolar amount of ethyl pyruvate. The mixture is stirred at room temperature for 1-2 hours to form the corresponding phenylhydrazone.
-
Fischer Indole Synthesis: To the hydrazone mixture, add a strong acid catalyst such as polyphosphoric acid or a solution of gaseous HCl in ethanol.[3] The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and then with a cold, dilute ethanol solution. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield ethyl 4-methoxy-1H-indole-2-carboxylate.
N-Methylation of the Indole Ring
The methylation of the indole nitrogen is a crucial step to obtain the target molecule. A practical and high-yielding method for the N-methylation of indoles utilizes dimethyl carbonate (DMC) in the presence of a base.[4][5] This method is advantageous due to the low toxicity of DMC and the formation of volatile byproducts.
Experimental Protocol: N-Methylation of Ethyl 4-Methoxy-1H-indole-2-carboxylate
The following protocol is based on a general procedure for the N-methylation of indole derivatives.[4]
-
Reaction Setup: To a solution of ethyl 4-methoxy-1H-indole-2-carboxylate in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add an excess of dimethyl carbonate and a catalytic amount of a base like potassium carbonate.
-
Reaction Conditions: The mixture is heated to reflux (approximately 130 °C) and the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, ethyl 4-methoxy-1-methyl-1H-indole-2-carboxylate, can be purified by column chromatography on silica gel.
Hydrolysis of the Ester
The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through saponification using a strong base, followed by acidification.
Experimental Protocol: Hydrolysis of Ethyl 4-Methoxy-1-methyl-1H-indole-2-carboxylate
-
Saponification: The ethyl 4-methoxy-1-methyl-1H-indole-2-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mixture is heated to reflux until the starting material is consumed (monitored by TLC).
-
Acidification and Isolation: After cooling the reaction mixture, the alcohol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The precipitated solid is collected by filtration, washed thoroughly with water to remove any inorganic salts, and dried under vacuum to yield the final product, this compound.
Quantitative Data
The following table summarizes representative yields for the key synthetic steps, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Representative Yield (%) | Reference |
| 1 | Fischer Indole Synthesis | 3-Methoxyphenylhydrazine, Ethyl Pyruvate | Ethyl 4-Methoxy-1H-indole-2-carboxylate | Acid catalyst (e.g., PPA, HCl/EtOH), Reflux | 60-80 (estimated) | [1][3] |
| 2 | N-Methylation | Ethyl 4-Methoxy-1H-indole-2-carboxylate | Ethyl 4-Methoxy-1-methyl-1H-indole-2-carboxylate | Dimethyl Carbonate, K₂CO₃, DMF, Reflux | >90 | [4][5] |
| 3 | Ester Hydrolysis | Ethyl 4-Methoxy-1-methyl-1H-indole-2-carboxylate | This compound | NaOH or KOH, EtOH/H₂O, Reflux; then HCl | >95 | [6] |
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through established and reliable chemical transformations. The Fischer indole synthesis provides a versatile entry to the core indole structure, which can then be functionalized through N-methylation and subsequent ester hydrolysis. The methodologies presented in this guide, supported by analogous procedures from the scientific literature, offer a solid foundation for the successful synthesis of this valuable compound for applications in drug discovery and development. Careful optimization of each step is recommended to achieve high yields and purity of the final product.
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Chemical Properties of 4-Methoxy-1-methyl-1H-indole-2-carboxylic Acid and Its Precursor
Disclaimer: Publicly available experimental data for 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid (CAS 739365-06-1) is limited. This guide provides comprehensive information on its immediate precursor, 4-Methoxy-1H-indole-2-carboxylic acid, and includes a standard protocol for the N-methylation reaction to synthesize the target compound. This approach provides a robust predictive and practical overview for research and development purposes.
Introduction
Indole-2-carboxylic acid derivatives are a significant class of heterocyclic compounds in medicinal chemistry and materials science. Their rigid bicyclic structure serves as a scaffold for developing therapeutic agents with diverse biological activities. This guide focuses on the chemical and physical properties of this compound and provides detailed experimental context through its well-documented precursor, 4-Methoxy-1H-indole-2-carboxylic acid. Methoxy-substituted indoles, in particular, are known to exhibit a range of biological effects, including antioxidant, anti-inflammatory, and neuroprotective properties.
Physicochemical Properties
Quantitative data for the target compound is sparse. Therefore, the properties of the closely related analog, 4-Methoxy-1H-indole-2-carboxylic acid, are presented below as a primary reference.
Table 2.1: Physicochemical Properties of 4-Methoxy-1H-indole-2-carboxylic Acid (CAS: 103260-65-7)
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | PubChem[1] |
| Molecular Weight | 191.18 g/mol | PubChem[1] |
| Appearance | Solid / Powder | Sigma-Aldrich |
| IUPAC Name | 4-methoxy-1H-indole-2-carboxylic acid | PubChem[1] |
| Canonical SMILES | COC1=CC=CC2=C1C=C(N2)C(=O)O | PubChem[1] |
| InChI Key | ZZAVIQXBBOHBB-UHFFFAOYSA-N | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 191.058243149 Da | PubChem[1] |
| Topological Polar Surface Area | 62.3 Ų | PubChem[1] |
For the target compound, This compound , the key identifiers are:
Spectral Data
The following spectral information is for the precursor, 4-Methoxy-1H-indole-2-carboxylic acid .
Table 3.1: Spectral Data for 4-Methoxy-1H-indole-2-carboxylic Acid
| Spectrum Type | Data Highlights |
| ¹H NMR | Spectral data is available, confirming the structure of the indole ring, methoxy group, and carboxylic acid proton.[5] A similar compound, 5-methoxy-1H-indole-2-carboxylic acid, shows characteristic peaks in DMSO-d₆ at δ 12.9 (br, 1H, COOH), 11.6 (s, 1H, NH), 7.37 (d, 1H), 7.11 (d, 1H), 7.04 (s, 1H), 6.92 (dd, 1H), and 3.77 (s, 3H, OCH₃).[6] |
| Mass Spectrometry (MS) | GC-MS data is available, showing the mass spectrum of the compound.[5] |
Upon N-methylation to form the target compound, the key expected change in the ¹H NMR spectrum would be the disappearance of the NH proton signal (around 11.6 ppm) and the appearance of a new singlet for the N-CH₃ group, typically in the range of δ 3.8-4.2 ppm.
Experimental Protocols
A robust synthesis of the target compound involves two key stages: the synthesis of the precursor, 4-Methoxy-1H-indole, followed by carboxylation and N-methylation.
A common route to 4-methoxyindole is the Leimgruber-Batcho indole synthesis. The following protocol is adapted from established procedures.[7]
Step 1: Synthesis of 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine
-
To a solution of 10 g of 1-methoxy-2-methyl-3-nitrobenzene in 100 mL of Dimethylformamide (DMF), add 8.74 mL of N,N-dimethylformamide dimethyl acetal and 5.44 mL of pyrrolidine.
-
Reflux the mixture for 3 hours.
-
Concentrate the mixture to half its original volume under vacuum.
-
Pour the remaining mixture into an ether/water mixture and extract with ether.
-
Wash the organic phase with saturated NaCl solution and dry over MgSO₄.
-
Evaporate the solvent under vacuum to yield the enamine product.
Step 2: Reductive Cyclization to 4-Methoxy-1H-indole
-
Prepare activated zinc by stirring 150 mL of zinc powder in 500 mL of 0.5N HCl for 1 hour at room temperature. Filter, wash with water to neutral pH, then with anhydrous ethanol and ether, and dry.
-
To a solution of 10 g of the enamine from Step 1 in 46 mL of acetic acid, add 31.6 g of activated zinc portionwise, maintaining the temperature between 20-30°C with an ice bath.
-
Stir the reaction mixture at room temperature for 30 minutes and then filter.
-
Extract the filtrate with ethyl acetate (EtOAc).
-
Wash the organic phase with NaHCO₃ solution and saturated NaCl solution, then dry over MgSO₄.
-
Evaporate the solvent under vacuum.
-
Purify the residue by silica gel chromatography (eluent: cyclohexane/EtOAc gradient) to yield 4-Methoxy-1H-indole.[7]
Note: The carboxylation at the C-2 position is typically achieved via Vilsmeier-Haack formylation followed by oxidation, or by direct lithiation at C-2 and quenching with CO₂.
The following is a general and highly effective protocol for the N-methylation of indole derivatives using dimethyl carbonate (DMC), a greener alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.[8][9]
-
Combine the indole-2-carboxylic acid (1 equivalent), potassium carbonate (K₂CO₃, ~1.5-2 equivalents), and dimethyl carbonate (DMC, ~3 equivalents) in a flask containing N,N-Dimethylformamide (DMF) as the solvent.
-
Heat the stirred mixture to reflux (approximately 130°C).
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 3-5 hours).
-
Cool the reaction mixture to room temperature.
-
Slowly add cold water to the mixture, which may cause the product to precipitate.
-
Extract the product with a suitable organic solvent, such as tert-butyl methyl ether (TBME) or ethyl acetate.
-
Wash the organic layer with water, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent under reduced pressure to yield the N-methylated product.
-
If necessary, the crude product can be further purified by recrystallization or column chromatography.
This procedure can achieve both N-methylation and esterification of the carboxylic acid in one pot if desired, by using a larger excess of DMC and longer reaction times.[8]
Mandatory Visualizations
The following diagram illustrates the multi-step synthesis process to obtain the target compound.
Caption: Synthetic pathway to this compound.
This diagram outlines the key steps and components of the N-methylation experimental protocol.
Caption: Workflow for the N-methylation of the indole precursor.
Biological and Pharmacological Context
While specific biological data for this compound is not available, the broader class of methoxyindole derivatives has been investigated for a wide array of therapeutic applications.[10] 4-Methoxyindole itself is used as a reactant in the synthesis of:
-
GABA analogs
-
Anticancer agents[11]
-
HIV-1 integrase inhibitors[11]
-
Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors[11]
The indole-2-carboxylic acid moiety is a versatile scaffold for preparing pharmaceutically active agents, and derivatives have shown potential as cholinesterase inhibitors.[12][13] The introduction of a methoxy group can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity and pharmacokinetic profile. The N-methylation removes the hydrogen bond donating capability of the indole nitrogen, which can significantly impact receptor binding and cell permeability.
References
- 1. 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 739365-06-1 [chemicalbook.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. molcore.com [molcore.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR [m.chemicalbook.com]
- 7. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 10. soc.chim.it [soc.chim.it]
- 11. 4-Methoxyindole 99 4837-90-5 [sigmaaldrich.com]
- 12. Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-Methoxy-1-methyl-1H-indole-2-carboxylic Acid
For Immediate Release
This technical guide provides a comprehensive overview of the known biological activity of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative that has demonstrated promising activity in the context of cancer therapeutics. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of targeted cancer therapies.
Executive Summary
This compound has been identified as a key structural moiety in the development of novel inhibitors of Myeloid Cell Leukemia 1 (Mcl-1), a critical anti-apoptotic protein. Research has shown that the incorporation of this molecule into a larger parent compound leads to significant anti-proliferative effects in cancer cell lines. This guide will delve into the quantitative data available, the experimental protocols used for its evaluation, and the underlying signaling pathway it modulates.
Biological Context: Targeting Mcl-1 in Cancer
Myeloid Cell Leukemia 1 (Mcl-1) is a member of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Mcl-1 functions as a pro-survival protein by sequestering pro-apoptotic proteins like Bak and Bax, thereby preventing the initiation of programmed cell death. Overexpression of Mcl-1 is a common feature in a variety of human cancers, including hematological malignancies and solid tumors, and is often associated with therapeutic resistance. Consequently, the development of small molecule inhibitors that can disrupt the Mcl-1/pro-apoptotic protein interaction is a highly pursued strategy in oncology drug discovery.
Quantitative Biological Activity
Recent studies have explored the structure-activity relationship (SAR) of a series of indole-based Mcl-1 inhibitors. Within this context, a parent molecule containing the this compound moiety, designated as compound 13 , was synthesized and evaluated for its anti-proliferative activity in the NCI-H929 multiple myeloma cell line.
The introduction of the 4-methoxy group in this specific scaffold resulted in a notable increase in potency. The biological activity of compound 13 is summarized in the table below.
| Compound ID | Core Moiety | Cell Line | Assay Type | Metric | Value (Relative to Compound 10) |
| 13 | This compound | NCI-H929 | Cell Proliferation | GI₅₀ | ~2-fold improvement |
Table 1: Summary of the in vitro anti-proliferative activity of a compound containing the this compound moiety.
Experimental Protocols
The evaluation of compounds containing the this compound moiety involved chemical synthesis and in vitro biological assays.
Chemical Synthesis
The synthesis of the target compound was achieved through a multi-step process. The key final steps involved the coupling of a precursor molecule with methyl 7-bromo-4-methoxy-1-methyl-1H-indole-2-carboxylate, followed by a saponification reaction to yield the final carboxylic acid.
A generalized workflow for the synthesis is depicted below:
Unraveling the Therapeutic Potential of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid: A Guide to a Molecule of Interest
For Immediate Release
[City, State] – In the landscape of modern drug discovery, indole derivatives represent a cornerstone of medicinal chemistry, offering a versatile scaffold for a wide range of therapeutic agents.[1][2] This technical guide focuses on 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid, a compound of interest within this promising class. While the specific mechanism of action for this N-methylated derivative is not yet elucidated in publicly available scientific literature, this document aims to provide a comprehensive overview of its parent compound, 4-Methoxy-1H-indole-2-carboxylic acid, and the broader context of related methoxyindole derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this and similar molecules.
Chemical and Physical Properties of the Parent Compound
Understanding the foundational characteristics of the parent compound, 4-Methoxy-1H-indole-2-carboxylic acid, is crucial for any investigation into its derivatives. The key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | PubChem[3] |
| Molecular Weight | 191.18 g/mol | PubChem[3] |
| IUPAC Name | 4-methoxy-1H-indole-2-carboxylic acid | PubChem[3] |
| CAS Number | 103260-65-7 | PubChem[3] |
| SMILES | COC1=CC=CC2=C1C=C(N2)C(=O)O | PubChem[3] |
| InChI Key | ZZAVIQXQBBOHBB-UHFFFAOYSA-N | PubChem[3] |
Biological Activity of Related Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] While data on this compound is scarce, the activities of its structural isomers and other indole compounds provide valuable insights into its potential therapeutic applications.
Indole derivatives are known to possess properties including:
-
Anticancer: Methoxy-substituted indole curcumin derivatives have shown potent activity against various cancer cell lines.[2] The mechanisms often involve the inhibition of protein kinases, tubulin polymerization, or pathways like p53.[1]
-
Anti-inflammatory: As non-steroidal anti-inflammatory drugs (NSAIDs), some indole derivatives function by inhibiting cyclooxygenase (COX) enzymes.[2]
-
Antifungal: Recently, 6-methoxy-1H-indole-2-carboxylic acid, isolated from Bacillus toyonensis, demonstrated promising antifungal activity against Candida albicans and Aspergillus niger.[4]
-
Neuroprotective: The isomer 5-methoxyindole-2-carboxylic acid (MI2CA) has been recognized for its potential neuroprotective effects in the context of stroke, where it may reduce the size of ischemic areas and decrease oxidative stress.[5]
These examples underscore the therapeutic promise of the methoxyindole-2-carboxylic acid core structure and suggest that the 4-methoxy-1-methyl derivative warrants further investigation.
Experimental Protocols: Synthesis of a 4-Methoxyindole Precursor
To facilitate further research, this section provides a detailed, representative protocol for the synthesis of 4-methoxyindole, a key precursor to the title compound, based on established chemical literature.[6]
Step 1: Synthesis of 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine
-
To a solution of 1-methoxy-2-methyl-3-nitrobenzene (10 g) in N,N-dimethylformamide (DMF, 100 ml), add N,N-dimethylformamide dimethyl acetal (8.74 ml) and pyrrolidine (5.44 ml).
-
Reflux the mixture for 3 hours.
-
Concentrate the mixture to half its original volume under vacuum.
-
Pour the remaining mixture into a separation funnel containing ether and water, and extract with ether.
-
Wash the organic phase with a saturated sodium chloride solution and dry it over magnesium sulfate (MgSO₄).
-
Evaporate the solvent under vacuum to yield 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine.
Step 2: Synthesis of 4-Methoxyindole
-
Prepare a suspension of zinc powder (150 ml) in 0.5N hydrochloric acid (HCl, 500 ml) and stir for 1 hour at room temperature.
-
Filter the activated zinc powder by suction, wash with water until a neutral pH is achieved, followed by washes with anhydrous ethanol and ether, and then dry.
-
Dissolve the product from Step 1 (10 g) in acetic acid (46 ml).
-
Add the activated zinc (31.6 g) portionwise, maintaining the temperature between 20 and 30°C using an ice bath.
-
Stir the reaction mixture at room temperature for 30 minutes and then filter.
-
Extract the filtrate with ethyl acetate (EtOAc).
-
Wash the organic phase with a sodium bicarbonate (NaHCO₃) solution and then with a saturated sodium chloride solution.
-
Dry the organic phase over MgSO₄ and evaporate the solvent under vacuum.
-
Purify the residue by chromatography on silica gel, eluting with a cyclohexane/EtOAc gradient, to yield 4-Methoxy-1H-indole.
Caption: Synthesis of 4-Methoxyindole.
Investigating the Mechanism of Action: A Proposed Workflow
Given the absence of specific data for this compound, a generalized workflow for elucidating the mechanism of action of a novel compound is presented below. This serves as a conceptual guide for future research endeavors.
References
- 1. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid. Due to the limited availability of experimental data for this specific compound, this document also includes predicted values and data from closely related analogs to offer a comparative context. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing foundational knowledge for further investigation.
Chemical Identity and Structure
This compound is a derivative of indole, a heterocyclic aromatic compound. The structure is characterized by a methoxy group at the 4-position and a methyl group on the indole nitrogen.
Molecular Formula: C₁₁H₁₁NO₃[1]
Molecular Weight: 205.22 g/mol [1]
Canonical SMILES: CN1C=C(C(=O)O)C2=C1C=CC=C2OC
InChI Key: Not available in search results.
Physicochemical Properties
A summary of the available and predicted physicochemical data for this compound is presented below. For comparative purposes, data for the structurally related analogs, 4-Methoxy-1H-indole-2-carboxylic acid and 1-Methyl-1H-indole-2-carboxylic acid, are also included.
| Property | This compound | 4-Methoxy-1H-indole-2-carboxylic acid (Analog) | 1-Methyl-1H-indole-2-carboxylic acid (Analog) |
| Melting Point | No experimental data available. | 202-206 °C | 212 °C (decomposes)[2] |
| Boiling Point | No experimental data available. | No experimental data available. | No experimental data available. |
| pKa | No experimental data available. | No experimental data available. | No experimental data available. |
| Aqueous Solubility | No experimental data available. | No experimental data available. | No experimental data available. |
| LogP (Octanol-Water Partition Coefficient) | 2.2 (Predicted) | 1.9 (Predicted)[3] | No experimental data available. |
Experimental Protocols
Proposed Synthetic Pathway
A potential synthetic route could involve the Fischer indole synthesis, a widely used method for preparing indoles. The general workflow is depicted below.
Caption: Proposed Fischer indole synthesis route.
Methodology:
-
Hydrazone Formation: 3-Methoxyphenylhydrazine would be reacted with pyruvic acid in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone intermediate.
-
Indolization (Fischer Synthesis): The hydrazone intermediate would then be treated with an acid catalyst, such as sulfuric acid or polyphosphoric acid, and heated to induce cyclization and form 4-Methoxy-1H-indole-2-carboxylic acid.
-
N-Methylation: The resulting indole would be N-methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF or THF) to yield the final product, this compound.
Note: This proposed synthesis is hypothetical and would require experimental optimization of reaction conditions, purification, and characterization of intermediates and the final product.
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity or the associated signaling pathways of this compound.
Inferred Potential Biological Roles from Structurally Related Compounds
While no direct data exists for the target compound, the indole scaffold is a prominent feature in many biologically active molecules. Derivatives of indole are known to exhibit a wide range of pharmacological activities. For instance, various methoxy-indole derivatives have been investigated for their potential as:
The presence of the carboxylic acid and methoxy functional groups can influence the molecule's polarity, ability to form hydrogen bonds, and overall electronic properties, which in turn could dictate its interaction with biological targets. Further research is necessary to elucidate any potential therapeutic applications of this compound.
The logical relationship for investigating the biological activity based on its structural features can be visualized as follows:
Caption: Logical workflow for biological investigation.
Conclusion
This compound is a compound for which there is a notable lack of publicly available experimental data. This guide has consolidated the known structural information and predicted physicochemical properties. A plausible synthetic route has been proposed based on established chemical principles. The absence of biological activity data highlights a significant knowledge gap and presents an opportunity for future research to explore the potential pharmacological relevance of this molecule. The information provided herein is intended to be a starting point for researchers interested in further investigating this and related indole derivatives.
References
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Indole-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole-2-carboxylic acid core is a foundational scaffold in medicinal chemistry, integral to the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this crucial molecule. Beginning with the initial isolation of the parent indole heterocycle from indigo dye by Adolf von Baeyer, we trace the pioneering synthetic routes developed in the late 19th century. Detailed experimental protocols for the seminal Fischer and Reissert indole syntheses are presented, accompanied by quantitative data to allow for a comparative analysis of these foundational methods. Furthermore, this guide connects the historical context to modern applications by illustrating the key signaling pathways modulated by contemporary indole-2-carboxylic acid derivatives, including their roles as inhibitors of HIV integrase, inducers of apoptosis, and modulators of the kynurenine pathway via IDO1/TDO inhibition.
Historical Context: From Indigo to Indole
The story of indole-2-carboxylic acid begins with its parent heterocycle, indole. The name "indole" is a portmanteau of "indigo" and "oleum," reflecting its origins. In the 1860s, the German chemist Adolf von Baeyer was engrossed in determining the structure of the vibrant blue dye, indigo. Through a series of chemical degradations, he successfully reduced oxindole, a derivative of indigo, to indole in 1866 using zinc dust.[1][2] This marked the first isolation of the fundamental bicyclic aromatic heterocycle that would become a cornerstone of medicinal chemistry.
The Dawn of Synthesis: Fischer and Reissert
The late 19th century witnessed the development of the first methods to construct the indole nucleus, leading directly to the synthesis of indole-2-carboxylic acids. Two key methodologies stand out for their historical significance and enduring utility: the Fischer indole synthesis and the Reissert indole synthesis.
The Fischer Indole Synthesis (1883)
In 1883, Emil Fischer and F. Jourdan reported the first synthesis of a substituted indole-2-carboxylic acid. They treated pyruvic acid 1-methylphenylhydrazone with alcoholic hydrogen chloride to generate 1-methylindole-2-carboxylic acid.[3] This acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound, became known as the Fischer indole synthesis.[4] The synthesis of the parent indole-2-carboxylic acid is achieved by reacting phenylhydrazine with pyruvic acid, followed by decarboxylation of the resulting acid.[5]
The Reissert Indole Synthesis (1897)
Fourteen years later, in 1897, Arnold Reissert developed a method that directly yields indole-2-carboxylic acid.[1][6] The Reissert indole synthesis involves the condensation of ortho-nitrotoluene with diethyl oxalate in the presence of a base, followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate.[1][6] This method provided a more direct route to the unsubstituted indole-2-carboxylic acid.
Foundational Synthetic Protocols
The following sections provide detailed experimental protocols for the two cornerstone syntheses of indole-2-carboxylic acid and its ethyl ester, primarily based on procedures published in Organic Syntheses, a testament to their reliability and reproducibility.
Reissert Synthesis of Ethyl Indole-2-carboxylate
This two-step procedure, adapted from Organic Syntheses, details the preparation of ethyl indole-2-carboxylate, which can be readily hydrolyzed to the parent carboxylic acid.
Step A: Preparation of Ethyl o-Nitrophenylpyruvate Potassium Salt
-
Materials:
-
Potassium (19.5 g, 0.5 g-atom)
-
Absolute ether (300 ml)
-
Absolute ethanol (150 ml)
-
Diethyl oxalate (146 g, 1 mole)
-
o-Nitrotoluene (68.5 g, 0.5 mole)
-
-
Protocol:
-
A solution of potassium ethoxide is prepared by cautiously adding potassium to a mixture of absolute ether and absolute ethanol in a 2-l. round-bottomed flask equipped with a reflux condenser.
-
To the cooled potassium ethoxide solution, a mixture of diethyl oxalate and o-nitrotoluene is added with swirling.
-
The flask is stoppered and allowed to stand at room temperature for 24 hours, during which a voluminous yellow precipitate of the potassium salt of ethyl o-nitrophenylpyruvate forms.
-
The precipitate is collected by suction filtration, washed with ether, and dried in a vacuum desiccator.
-
The yield is 120-130 g (88-95%).
-
Step B: Reductive Cyclization to Ethyl Indole-2-carboxylate
-
Materials:
-
Potassium salt from Step A (30 g, 0.109 mole)
-
Glacial acetic acid (200 ml)
-
Platinum catalyst (0.20 g)
-
Hydrogen source (Parr low-pressure hydrogenation apparatus)
-
-
Protocol:
-
The potassium salt is dissolved in glacial acetic acid in a 400-ml hydrogenation bottle.
-
The platinum catalyst is added, and the mixture is hydrogenated at an initial pressure of approximately 30 p.s.i. until hydrogen uptake ceases.
-
The catalyst is removed by filtration, and the filtrate is poured into 1 l. of an ice-water mixture.
-
The precipitated ethyl indole-2-carboxylate is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from ethanol (80-100 ml).
-
The yield of pure ethyl indole-2-carboxylate is 16.5-17.5 g (80-85%).
-
| Synthesis | Key Reactants | Key Intermediates | Yield | Reference |
| Reissert | o-Nitrotoluene, Diethyl Oxalate | Ethyl o-nitrophenylpyruvate | 80-85% (for ethyl ester) | Organic Syntheses, Coll. Vol. 5, p.567 (1973) |
| Fischer | Phenylhydrazine, Pyruvic Acid | Phenylhydrazone of pyruvic acid | Not specified in early reports | Fischer, E.; Jourdan, F. Ber. 1883, 16, 2241 |
Table 1: Comparative summary of the historical Reissert and Fischer syntheses for the indole-2-carboxylic acid core.
Modern Significance: Modulator of Critical Signaling Pathways
While the historical synthesis of indole-2-carboxylic acid is a landmark in organic chemistry, the enduring importance of this scaffold lies in the diverse biological activities of its derivatives. Modern drug discovery has identified these compounds as potent modulators of several critical signaling pathways.
HIV-1 Integrase Inhibition
Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. These inhibitors function by chelating the two magnesium ions within the enzyme's active site, preventing the strand transfer of viral DNA into the host genome.[7]
Induction of Apoptosis in Cancer Cells
Certain indole-2-carboxylic acid derivatives have been shown to induce apoptosis in cancer cells. One identified mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent activation of the apoptotic cascade.[2]
IDO1/TDO Inhibition in Cancer Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in tumor immune evasion by depleting tryptophan and producing kynurenine, which suppresses T-cell activity. Indole-2-carboxylic acid derivatives have emerged as dual inhibitors of IDO1 and TDO, representing a promising strategy in cancer immunotherapy.[8][9]
Key Experimental Workflows
The evaluation of indole-2-carboxylic acid derivatives as therapeutic agents relies on a suite of standardized in vitro assays. The following workflows illustrate the general procedures for assessing their activity in the contexts of HIV integrase inhibition and apoptosis induction.
HIV-1 Integrase Strand Transfer Assay Workflow
This workflow outlines a common ELISA-based method for measuring the inhibition of the strand transfer step of HIV-1 integrase.
Apoptosis Detection by Annexin V/PI Staining Workflow
This workflow describes a standard flow cytometry-based method to quantify apoptosis in cancer cells treated with indole derivatives.
Conclusion
From its origins in the structural elucidation of a natural dye to its current status as a privileged scaffold in modern drug discovery, indole-2-carboxylic acid has a rich and significant history. The pioneering synthetic routes developed by Fischer and Reissert provided the chemical community with the tools to access this versatile building block, paving the way for the synthesis of countless derivatives. Today, these derivatives are at the forefront of research in virology, oncology, and immunology, demonstrating potent and specific modulation of key biological pathways. This guide has provided a comprehensive overview of this journey, offering both the historical context and the modern experimental framework for researchers, scientists, and drug development professionals working with this remarkable class of molecules.
References
- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reissert_indole_synthesis [chemeurope.com]
- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-2-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities. This technical guide delves into the potential therapeutic targets of a specific analogue, 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid. While direct experimental data for this compound is limited, this document extrapolates potential mechanisms of action and therapeutic targets based on the well-documented activities of structurally related indole-2-carboxylic acids. This guide summarizes key findings, presents available quantitative data for analogous compounds, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows to facilitate further research and drug development efforts in the fields of virology, oncology, neurobiology, and inflammatory diseases.
Introduction
The indole nucleus is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. The indole-2-carboxylic acid moiety, in particular, has been identified as a key pharmacophore for interaction with various biological targets. The presence of a methoxy group at the 4-position and a methyl group at the 1-position of the indole ring in this compound is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide explores the plausible therapeutic targets for this compound by examining the established biological activities of its structural congeners.
Potential Therapeutic Targets and Mechanisms of Action
Based on the literature for related indole-2-carboxylic acid derivatives, the following are potential therapeutic targets for this compound:
HIV-1 Integrase
Mechanism: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme responsible for integrating the viral DNA into the host genome. The proposed mechanism involves the chelation of divalent magnesium ions (Mg²⁺) within the enzyme's active site by the carboxylic acid and the indole nitrogen, thereby blocking the strand transfer reaction.
Supporting Evidence: Several studies have reported the discovery and optimization of indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors (INSTIs)[1][2][3][4][5].
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)
Mechanism: IDO1 and TDO are heme-containing enzymes that catalyze the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. Overexpression of these enzymes in the tumor microenvironment leads to immunosuppression. Indole-2-carboxylic acid derivatives have been shown to act as dual inhibitors of IDO1 and TDO, potentially reversing this immunosuppressive effect and enhancing anti-tumor immunity.
Supporting Evidence: Research has identified 6-acetamido-indole-2-carboxylic acid derivatives as potent dual inhibitors of IDO1 and TDO, with IC50 values in the low micromolar range[6].
Cyclooxygenase-2 (COX-2)
Mechanism: COX-2 is an enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid to prostaglandins. Selective inhibition of COX-2 is a well-established strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The indole scaffold is a known pharmacophore for COX-2 inhibition.
Supporting Evidence: Various indole derivatives have been synthesized and evaluated as selective COX-2 inhibitors, demonstrating significant anti-inflammatory activity[4][7].
N-methyl-D-aspartate (NMDA) Receptor
Mechanism: The NMDA receptor, a glutamate-gated ion channel, is crucial for synaptic plasticity and memory function. However, its overactivation can lead to excitotoxicity and neuronal cell death. Indole-2-carboxylic acid has been shown to be a competitive antagonist at the glycine co-agonist binding site of the NMDA receptor, thereby modulating its activity and offering a potential neuroprotective mechanism[5][8].
Supporting Evidence: Studies have demonstrated that indole-2-carboxylic acid can competitively inhibit the potentiation of NMDA-gated currents by glycine[8].
Stimulator of Interferon Genes (STING)
Mechanism: The STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers the production of type I interferons and other inflammatory cytokines. Chronic activation of the STING pathway is implicated in various autoinflammatory diseases. Novel indole derivatives have been developed as STING inhibitors.
Supporting Evidence: Recent research has focused on the development of indole derivatives as pharmacological inhibitors of STING-dependent inflammation[9].
Quantitative Data for Analogous Compounds
The following tables summarize the reported biological activities of various indole-2-carboxylic acid derivatives against the potential therapeutic targets. It is important to note that these values are for related compounds and may not be directly representative of the activity of this compound.
Table 1: HIV-1 Integrase Inhibitory Activity of Indole-2-carboxylic Acid Derivatives
| Compound ID | Substitution Pattern | IC50 (µM) | Reference |
| 17a | 6-halogenated benzene at C6 | 3.11 | [3][4] |
| 20a | 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl) | 0.13 | [1][5] |
Table 2: IDO1/TDO Inhibitory Activity of Indole-2-carboxylic Acid Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| 9o-1 | IDO1 | 1.17 | [6] |
| TDO | 1.55 | [6] |
Table 3: COX-2 Inhibitory Activity of Indole Derivatives
| Compound | Description | IC50 (µM) | Reference |
| S3 | Indole Schiff base derivative | - | [7] |
| S7 | Indole Schiff base derivative | - | [7] |
| S14 | Indole Schiff base derivative | - | [7] |
Table 4: NMDA Receptor Antagonism by Indole-2-carboxylic Acid
| Compound | Target Site | Kᵢ (µM) | Reference |
| 5-fluoro-I2CA | Glycine site | 15 | [5] |
Experimental Protocols
This section provides an overview of the methodologies that can be employed to evaluate the activity of this compound against the identified potential therapeutic targets.
Synthesis of this compound
A potential synthetic route to the title compound can be extrapolated from procedures for related N-methylated indole-2-carboxylic acids. A general approach would involve the Fischer indole synthesis followed by N-methylation and ester hydrolysis.
General Protocol:
-
Fischer Indole Synthesis: Reaction of a 4-methoxyphenylhydrazine with a pyruvate derivative to form the indole-2-carboxylate ester.
-
N-Methylation: Alkylation of the indole nitrogen using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.
-
Saponification: Hydrolysis of the resulting methyl ester to the carboxylic acid using a base like sodium hydroxide or potassium hydroxide, followed by acidification.
HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
Protocol Overview:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant HIV-1 integrase, a donor DNA substrate (oligonucleotide mimicking the viral DNA end), and a target DNA substrate.
-
Compound Incubation: The test compound (this compound) is pre-incubated with the integrase enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the DNA substrates and Mg²⁺.
-
Product Detection: The strand transfer products are detected, often using a method like ELISA, fluorescence resonance energy transfer (FRET), or a radioactive assay.
-
Data Analysis: The IC50 value is determined by measuring the inhibition of product formation at various compound concentrations.
IDO1/TDO Inhibition Assay
This assay determines the inhibitory activity of a compound against the IDO1 and TDO enzymes.
Protocol Overview:
-
Enzyme and Substrate Preparation: Recombinant human IDO1 or TDO enzyme is used with L-tryptophan as the substrate.
-
Inhibitor Incubation: The test compound is incubated with the enzyme in a reaction buffer.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of L-tryptophan and allowed to proceed for a defined time before being terminated.
-
Product Measurement: The formation of N-formylkynurenine or kynurenine is measured, typically by spectrophotometry or HPLC.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity is calculated.
COX-2 Inhibition Assay
This assay evaluates the selective inhibition of COX-2 by the test compound.
Protocol Overview:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Inhibitor Incubation: The test compound is pre-incubated with each enzyme.
-
Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction.
-
Prostaglandin Measurement: The production of prostaglandin E2 (PGE2) is quantified using an ELISA kit.
-
Selectivity Index Calculation: The IC50 values for both COX-1 and COX-2 are determined, and the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is calculated.
NMDA Receptor Glycine Site Binding Assay
This assay measures the affinity of the test compound for the glycine binding site of the NMDA receptor.
Protocol Overview:
-
Membrane Preparation: Cell membranes expressing NMDA receptors are prepared.
-
Radioligand Binding: The membranes are incubated with a radiolabeled ligand that specifically binds to the glycine site (e.g., [³H]glycine or a specific antagonist).
-
Competition Binding: The ability of the test compound to displace the radioligand from the receptor is measured at various concentrations.
-
Data Analysis: The Ki (inhibition constant) is calculated from the IC50 value of the competition curve.
STING Inhibition Cellular Assay
This assay assesses the ability of a compound to inhibit STING-dependent signaling in a cellular context.
Protocol Overview:
-
Cell Culture: A reporter cell line expressing a luciferase gene under the control of an IFN-β promoter is used (e.g., THP-1-Lucia™ ISG).
-
Compound Treatment: Cells are pre-treated with the test compound.
-
STING Activation: The STING pathway is activated using a specific agonist like cGAMP.
-
Reporter Gene Measurement: Luciferase activity is measured as a readout of IFN-β promoter activation.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of the STING-induced reporter signal is determined.
Visualizations
Signaling Pathways
Caption: Inhibition of HIV-1 Integrase by Indole-2-Carboxylic Acid Derivatives.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
In Vitro Screening of 4-Methoxy-1-methyl-1H-indole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-1-methyl-1H-indole-2-carboxylic acid belongs to the indole-2-carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry. While specific in vitro screening data for the 1-methylated form is not extensively available in the public domain, the broader class of 4-methoxy-indole-2-carboxylic acid derivatives has been investigated for various therapeutic applications. This technical guide provides a comprehensive overview of the potential in vitro screening strategies for this compound, drawing upon methodologies and data from closely related analogs. The primary therapeutic areas highlighted by research on similar compounds include antiviral, particularly as HIV-1 integrase inhibitors, and anti-proliferative activities against cancer cell lines.
This document outlines detailed experimental protocols for relevant in vitro assays and presents representative data from studies on analogous compounds to guide researchers in designing their screening cascades.
Potential Therapeutic Targets and In Vitro Screening Approaches
Based on the available literature for indole-2-carboxylic acid derivatives, two primary areas for in vitro screening of this compound are proposed:
-
HIV-1 Integrase Inhibition: The indole-2-carboxylic acid scaffold has been identified as a promising pharmacophore for the development of HIV-1 integrase strand transfer inhibitors (INSTIs)[1][2]. These compounds function by chelating essential magnesium ions in the enzyme's active site, thereby preventing the integration of the viral DNA into the host genome.
-
Anti-Proliferative Activity: Various indole derivatives have demonstrated cytotoxic and anti-proliferative effects against a range of cancer cell lines[3]. The screening of this compound against a panel of cancer cell lines can elucidate its potential as an anticancer agent.
Quantitative Data from Analogous Compounds
The following tables summarize quantitative data from in vitro studies on closely related indole-2-carboxylic acid derivatives. This data is presented to provide a comparative context for the potential activity of this compound.
Table 1: HIV-1 Integrase Strand Transfer Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives
| Compound ID | Substitution Pattern | IC50 (µM) | Reference |
| 1 | Unsubstituted indole-2-carboxylic acid | 32.37 | [2] |
| 17a | 3-((4-fluorobenzyl)oxy)methyl)-6-((3-fluoro-4-methoxyphenyl)amino)-1H-indole-2-carboxylic acid | 3.11 | [1][2] |
| 5c | Allosteric inhibitor with indole scaffold | 4.5 | [4][5] |
Table 2: Anti-proliferative Activity of Indole-2-Carboxamide Derivatives against Pediatric Brain Tumor Cells (KNS42)
| Compound ID | Substitution Pattern | IC50 (µM) | Reference |
| 8f | N-(1-(Adamantan-1-yl)ethyl)-5-fluoro-1H-indole-2-carboxamide | 0.62 (Anti-tubercular MIC) | [3] |
| 8g | N-(1-(Adamantan-1-yl)ethyl)-6-fluoro-1H-indole-2-carboxamide | 0.32 (Anti-tubercular MIC) | [3] |
Note: The data in Table 2 represents the anti-tubercular activity, and the authors also screened for anti-proliferative activity against KNS42 cells, indicating a potential dual activity for this class of compounds.
Experimental Protocols
HIV-1 Integrase Strand Transfer Inhibition Assay
This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against the strand transfer step of HIV-1 integrase.
Methodology:
-
Reagents and Materials:
-
Recombinant HIV-1 Integrase enzyme.
-
Donor DNA (vDNA) substrate, typically a labeled oligonucleotide.
-
Target DNA (tDNA) substrate.
-
Assay buffer containing MgCl2, DTT, and other necessary salts.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., a known integrase inhibitor like Raltegravir).
-
96-well plates.
-
Detection system (e.g., fluorescence or radioactivity reader).
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 96-well plate, add the HIV-1 integrase enzyme to the assay buffer.
-
Add the diluted test compound or control to the wells and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for binding to the enzyme.
-
Initiate the reaction by adding the donor DNA substrate and incubate for a further period (e.g., 60-90 minutes) at 37°C.
-
Stop the reaction by adding a chelating agent (e.g., EDTA) and a denaturing agent.
-
Add the target DNA substrate.
-
Quantify the amount of strand transfer product formed using the appropriate detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
MTT Assay for Anti-Proliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation[6][7][8][9].
Methodology:
-
Reagents and Materials:
-
Human cancer cell line(s) of interest (e.g., HeLa, A549, MCF-7).
-
Cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Test compound (this compound) dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow
Caption: General workflow for the in vitro screening of the target compound.
Signaling Pathway: HIV-1 Life Cycle and Point of Inhibition
Caption: Simplified HIV-1 life cycle highlighting integrase inhibition.
Conclusion
While direct experimental data for this compound is limited, the available information on analogous indole-2-carboxylic acid derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The primary screening avenues should focus on its activity as an HIV-1 integrase inhibitor and its anti-proliferative effects against cancer cells. The detailed protocols and representative data presented in this guide offer a solid foundation for researchers to initiate the in vitro evaluation of this compound and to explore its potential in drug discovery and development. Further studies involving synthesis and rigorous in vitro and in vivo testing are warranted to fully elucidate the pharmacological profile of this compound.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-based Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-based allosteric inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. atcc.org [atcc.org]
The Synthesis and Application of 4-Methoxy-1-methyl-1H-indole-2-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The strategic incorporation of a methoxy group at the 4-position and a methyl group at the 1-position of the indole ring can profoundly influence the physicochemical properties and biological activity of these derivatives. This technical guide provides an in-depth overview of the synthesis of 4-methoxy-1-methyl-1H-indole-2-carboxylic acid and its derivatives, alongside a detailed exploration of their applications as potent inhibitors of various biological targets, including HIV-1 integrase, Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan 2,3-dioxygenase (TDO), and Very Late Antigen-4 (VLA-4).
Synthesis of this compound Derivatives
The synthesis of the core scaffold, this compound, can be achieved through a multi-step process, primarily involving the Fischer indole synthesis followed by N-methylation. The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.
Experimental Protocol: Synthesis of this compound
Step 1: Fischer Indole Synthesis of 4-Methoxy-1H-indole-2-carboxylic acid
-
Hydrazone Formation: To a solution of 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol, add pyruvic acid (1.1 equivalents). The mixture is stirred at room temperature for 2-4 hours, during which the corresponding phenylhydrazone precipitates. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Cyclization: The dried phenylhydrazone (1 equivalent) is added portion-wise to a pre-heated solution of a strong acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid in ethanol, at a temperature ranging from 80-100°C. The reaction mixture is stirred at this temperature for 1-3 hours until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and poured onto crushed ice. The precipitated solid is collected by filtration, washed with copious amounts of water to remove the acid, and then dissolved in an aqueous solution of sodium bicarbonate. The solution is filtered to remove any insoluble impurities, and the filtrate is then acidified with dilute hydrochloric acid to precipitate the product, 4-methoxy-1H-indole-2-carboxylic acid. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
Step 2: N-Methylation of 4-Methoxy-1H-indole-2-carboxylic acid
-
Deprotonation: To a solution of 4-methoxy-1H-indole-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base like sodium hydride (NaH, 1.2 equivalents) is added portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at this temperature for 30-60 minutes.
-
Alkylation: A methylating agent, such as methyl iodide (CH₃I, 1.5 equivalents), is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 4-12 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
Applications in Drug Discovery
Derivatives of this compound have been investigated for their therapeutic potential against a range of diseases, demonstrating the versatility of this scaffold.
HIV-1 Integrase Inhibition
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. Indole-2-carboxylic acid derivatives have been identified as potent integrase strand transfer inhibitors (INSTIs). These compounds chelate the essential Mg²⁺ ions in the active site of the enzyme, thereby blocking its function.[1][2]
IDO1/TDO Dual Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine pathway of tryptophan metabolism. Their overexpression in the tumor microenvironment leads to immunosuppression. Dual inhibitors of IDO1 and TDO are therefore promising candidates for cancer immunotherapy.
VLA-4 Antagonism
Very Late Antigen-4 (VLA-4), an integrin protein, plays a significant role in cell adhesion and migration, making it a key target in inflammatory diseases.[3] Antagonists of VLA-4 can prevent the recruitment of leukocytes to sites of inflammation.
Quantitative Biological Activity Data
The following table summarizes the biological activity of selected this compound derivatives and related compounds.
| Compound ID | Target | Assay | Activity (IC₅₀/EC₅₀) | Reference |
| Derivative 1 | HIV-1 Integrase | Strand Transfer Assay | 3.11 µM | [4] |
| Derivative 2 | HIV-1 Integrase | Allosteric Inhibition | 4.5 µM | [5][6] |
| Derivative 3 | IDO1 | HeLa Cell-based Assay | < 5 µM | [7] |
| Derivative 4 | TDO | SW48 Cell-based Assay | 10-20 µM | [7] |
| CPI-1205 | EZH2 | Biochemical Assay | Potent and Selective | [8] |
Experimental Protocols for Biological Assays
IDO1/TDO Cell-Based Inhibition Assay
This protocol is adapted for screening compounds against IDO1 and TDO in a cellular context.[9][10]
-
Cell Seeding: Seed HeLa cells (for IDO1) or SW-48 cells (for TDO) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
IDO1 Induction (for HeLa cells): Add human interferon-gamma (IFN-γ) to the HeLa cells at a final concentration of 10 ng/mL to induce IDO1 expression. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include appropriate vehicle controls (e.g., DMSO).
-
Tryptophan Addition: Add L-tryptophan to the culture medium at a final concentration of 15 µg/mL.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Kynurenine Measurement: Collect the cell culture supernatant. To quantify kynurenine, add trichloroacetic acid to precipitate proteins, followed by centrifugation. The supernatant is then mixed with Ehrlich's reagent, and the absorbance is measured at 480 nm.
-
Data Analysis: Calculate the percent inhibition of IDO1/TDO activity for each compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.
Signaling Pathways
VLA-4 Signaling Pathway
VLA-4 signaling is crucial for leukocyte adhesion and migration. It can be activated through "inside-out" signaling, initiated by other cell surface receptors like chemokine receptors, which leads to a conformational change in VLA-4, increasing its affinity for its ligands, such as VCAM-1.[11]
MAPK Signaling Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[12] Indole alkaloids have been shown to exert their anticancer effects by modulating this pathway.[12]
Conclusion
The this compound scaffold represents a highly valuable platform for the development of novel therapeutic agents. Its versatile synthesis allows for the generation of diverse chemical libraries, leading to the discovery of potent and selective modulators of key biological targets. The detailed synthetic and biological protocols provided in this guide serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the further exploration and optimization of this promising class of compounds.
References
- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of potential integrin VLA-4 antagonists using pharmacophore modeling, virtual screening and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Indole-based Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-based allosteric inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
Methodological & Application
The Versatile Role of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
4-Methoxy-1-methyl-1H-indole-2-carboxylic acid is a valuable heterocyclic building block in the field of organic synthesis, particularly in the development of novel therapeutic agents. Its substituted indole scaffold serves as a key structural motif in a variety of biologically active molecules. The presence of the carboxylic acid function at the 2-position, a methoxy group at the 4-position, and a methyl group on the indole nitrogen provides multiple points for synthetic modification, allowing for the creation of diverse chemical libraries for drug discovery and development.
This document provides detailed application notes and experimental protocols for the utilization of this compound in key organic transformations.
Application Notes
The primary applications of this compound in organic synthesis revolve around the functionalization of its carboxylic acid group to form amides and esters. These derivatives are of significant interest in medicinal chemistry.
1. Amide Bond Formation: Synthesis of Bioactive Carboxamides
The conversion of this compound to its corresponding carboxamides is a cornerstone of its application. Indole-2-carboxamides are a class of compounds that have garnered significant attention for their potential as therapeutic agents. Notably, derivatives of this scaffold have been investigated as potent inhibitors of the Mycobacterium tuberculosis MmpL3 transporter, a crucial protein involved in the transport of mycolic acids, which are essential components of the mycobacterial cell wall.[1] Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death, making it an attractive target for the development of new anti-tuberculosis drugs.[2][3][4]
The synthesis of these amides is typically achieved through standard peptide coupling protocols, which involve the activation of the carboxylic acid followed by the addition of a primary or secondary amine.
2. Esterification: Access to Ester Derivatives
Esterification of this compound provides another avenue for structural diversification. The resulting esters can serve as intermediates for further synthetic transformations or as final products with their own biological activities. A common and straightforward method for this transformation is the Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst.[5][6] Alternatively, for more sensitive substrates, other methods like methylation with dimethyl sulfate can be employed.[7]
3. Decarboxylation: Formation of 4-Methoxy-1-methyl-1H-indole
Decarboxylation of indole-2-carboxylic acids is a useful synthetic strategy to access the corresponding 2-unsubstituted indoles. These can then be further functionalized at the 2-position or other sites on the indole ring. While specific protocols for the N-methylated title compound are not widely reported, methods for related indole-2-carboxylic acids, such as heating in a high-boiling solvent like quinoline with a copper catalyst, can be adapted.[8] More recent methods may involve heating in a polar aprotic solvent like DMF.[9]
Quantitative Data Summary
The following tables summarize quantitative data for representative reactions involving indole-2-carboxylic acid derivatives, providing a reference for expected outcomes.
Table 1: Amide Coupling Reactions
| Starting Material | Amine | Coupling Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 4-Methoxy-1H-indole-2-carboxylic acid | Rimantadine hydrochloride | Method A* | - | - | - | 95 | [1] |
| General Carboxylic Acid | Primary/Secondary Amine | EDC, HOBt, DIPEA | Acetonitrile | - | RT | Good to Excellent | [10] |
Note: "Method A" in the cited literature refers to a standard amide coupling protocol, likely involving common coupling reagents.
Table 2: Esterification Reactions
| Starting Material | Alcohol/Reagent | Catalyst/Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 4-(Benzyloxy)-7-bromo-1H-indole-2-carboxylic acid | Dimethyl sulfate | NaH | DMF | 4 | RT | 64 (for the final methylated product) | [7][11] |
| General Carboxylic Acid | Methanol | H₂SO₄ (catalytic) | Methanol | - | Reflux | - | [5][6] |
Table 3: Decarboxylation Reactions
| Starting Material | Catalyst/Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 4-Methoxy-1H-indole-2-carboxylic acid | Copper powder | Quinoline | 2 | Reflux | 94 | [8] |
| 1-(Ethoxymethyl)-6-methoxy-1H-indole-2-carboxylic acid | Iodine, NaHCO₃ | CHCl₃/H₂O | 4 | 70 | - (for iodinative decarboxylation) | [12] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol is a general method adaptable for the synthesis of various N-substituted 4-methoxy-1-methyl-1H-indole-2-carboxamides using standard peptide coupling reagents.
-
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
To a solution of this compound in anhydrous DMF (or DCM), add the amine, followed by HOBt and the non-nucleophilic base.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Synthesis of Methyl 4-Methoxy-1-methyl-1H-indole-2-carboxylate via Fischer Esterification
This protocol describes a classic acid-catalyzed esterification.
-
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 2-3 drops)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
-
Procedure:
-
Dissolve this compound in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization if necessary.
-
Protocol 3: Decarboxylation to 4-Methoxy-1-methyl-1H-indole
This protocol is adapted from methods used for similar indole-2-carboxylic acids.[8]
-
Materials:
-
This compound
-
Copper powder (catalytic amount)
-
Quinoline
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Combine this compound and a catalytic amount of copper powder in quinoline.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic solution with 1 M hydrochloric acid to remove the quinoline.
-
Further wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude 4-Methoxy-1-methyl-1H-indole by flash chromatography.
-
Visualizations
Signaling Pathway: Inhibition of Mycolic Acid Transport by Indole-2-Carboxamide Derivatives
Derivatives of this compound, specifically the corresponding carboxamides, have been identified as inhibitors of the MmpL3 transporter in Mycobacterium tuberculosis. The following diagram illustrates the proposed mechanism of action.
Caption: Inhibition of the MmpL3 transporter by an indole-2-carboxamide derivative.
Experimental Workflow: Amide Coupling
The following diagram outlines the general workflow for the synthesis of an amide derivative from this compound.
Caption: General workflow for amide synthesis.
Logical Relationship: Synthetic Utility
This diagram illustrates the central role of this compound as a precursor to various functionalized indole derivatives.
References
- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 2. Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 9. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols for N-Alkylation of 4-methoxy-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of 4-methoxy-1H-indole-2-carboxylic acid, a key transformation in the synthesis of various biologically active compounds. The protocols outlined below are based on established chemical literature and provide a foundation for the successful N-alkylation of this indole derivative.
Introduction
The N-alkylation of indoles is a fundamental reaction in organic synthesis, enabling the introduction of diverse substituents on the indole nitrogen. This modification is crucial in drug discovery and development, as it allows for the fine-tuning of the pharmacological properties of indole-containing molecules. The substrate, 4-methoxy-1H-indole-2-carboxylic acid, presents a specific challenge due to the presence of two acidic protons: one on the indole nitrogen (N-H) and the other on the carboxylic acid group (-COOH). Therefore, the choice of base and stoichiometry is critical for successful N-alkylation.
The most common and robust method for the N-alkylation of such substrates involves the use of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). The base serves to deprotonate both the carboxylic acid and the indole nitrogen, forming a dianion. Subsequent reaction with an alkylating agent, typically an alkyl halide, leads to the desired N-alkylated product. Milder bases, such as potassium carbonate (K2CO3), can also be employed, often in conjunction with a phase-transfer catalyst, although this may require optimization depending on the reactivity of the alkylating agent.
Reaction Scheme
The general reaction scheme for the N-alkylation of 4-methoxy-1H-indole-2-carboxylic acid is depicted below:
Comparative Data of N-Alkylation Protocols
The following table summarizes various reported conditions for the N-alkylation of indole-2-carboxylic acids and related indole derivatives, providing a comparative overview of different methodologies.
| Substrate | Alkylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Indole-2-carboxylic acid | Methyl iodide | NaH (2.2) | DMF | Room Temp. | 12 | >95 |
| Indole-2-carboxylic acid | Benzyl bromide | NaH (2.2) | DMF | Room Temp. | 12 | >95 |
| 5-Bromoindole | Dimethyl carbonate | DABCO (0.1) | DMF | 90 | 5 | Quantitative |
| Indole | Alkyl halides | K2CO3 (2.0) | DMF | 80-100 | 4-8 | 80-95 |
| Indole | Benzyl bromide | NaH (1.2) | THF | Room Temp. | 2 | 90 |
Experimental Protocols
Below are detailed protocols for the N-alkylation of 4-methoxy-1H-indole-2-carboxylic acid using different bases.
Protocol 1: N-Alkylation using Sodium Hydride in DMF
This protocol is a robust and generally high-yielding method suitable for a wide range of alkyl halides.
Materials:
-
4-methoxy-1H-indole-2-carboxylic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromide)
-
Anhydrous diethyl ether or hexane (for washing NaH)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Hydride: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N2 or Ar), weigh the required amount of 60% NaH dispersion. Add anhydrous diethyl ether or hexane to the flask and gently swirl to suspend the NaH. Allow the NaH to settle and carefully remove the supernatant containing the mineral oil with a syringe. Repeat this washing step two more times. After the final wash, place the flask under a gentle stream of inert gas to evaporate the residual solvent, affording a fine grey powder of NaH.
-
Reaction Setup: To the flask containing the washed NaH, add anhydrous DMF via syringe and cool the resulting suspension to 0 °C in an ice bath.
-
Addition of Indole: Dissolve 4-methoxy-1H-indole-2-carboxylic acid (1.0 eq.) in a minimal amount of anhydrous DMF in a separate flask. Slowly add this solution dropwise to the stirred NaH suspension at 0 °C. Caution: Hydrogen gas is evolved during this step. Ensure proper ventilation.
-
Deprotonation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating complete formation of the dianion. The solution may become clearer or change color.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (1.1-1.5 eq.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water or saturated aqueous ammonium chloride solution.
-
Extraction: Dilute the mixture with water and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-alkylated product.
Protocol 2: N-Alkylation using Potassium Carbonate in DMF
This protocol employs a milder base and may be preferable for substrates sensitive to stronger bases.
Materials:
-
4-methoxy-1H-indole-2-carboxylic acid
-
Anhydrous potassium carbonate (K2CO3), finely ground
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromide)
-
Optional: Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-methoxy-1H-indole-2-carboxylic acid (1.0 eq.), anhydrous potassium carbonate (2.5-3.0 eq.), and anhydrous DMF. If using, add the phase-transfer catalyst (0.1 eq.).
-
Addition of Alkylating Agent: Add the alkylating agent (1.2-1.5 eq.) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction: Dilute the filtrate with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Workflow for N-Alkylation of 4-methoxy-1H-indole-2-carboxylic acid
Caption: General workflow for the N-alkylation of 4-methoxy-1H-indole-2-carboxylic acid.
Logical Relationship of Key Reaction Components
Caption: Key components and their roles in the N-alkylation reaction.
Application of 4-Methoxy-1-methyl-1H-indole-2-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-1-methyl-1H-indole-2-carboxylic acid is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a variety of biologically active compounds. The indole core is a privileged structure in drug discovery, and modifications at the 1, 2, and 4-positions of this particular scaffold allow for the fine-tuning of physicochemical properties and biological activity. This document provides an overview of the application of this compound in the development of therapeutic agents, with a focus on its derivatives exhibiting anti-parasitic, anti-mycobacterial, and ion channel modulating activities. Detailed protocols for the synthesis and biological evaluation of representative derivatives are also presented.
Key Applications and Structure-Activity Relationships
Derivatives of this compound, particularly its corresponding amides, have shown promise in several therapeutic areas. The N-methylation of the indole nitrogen and the presence of the methoxy group at the 4-position can significantly influence the compound's interaction with biological targets and its metabolic stability.
Anti-Trypanosoma cruzi Agents
Amide derivatives of methoxy-substituted indole-2-carboxylic acids have been investigated as potential agents for the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi. Structure-activity relationship (SAR) studies have highlighted the importance of the substituents on the indole core and the nature of the amide moiety for anti-parasitic potency.
Quantitative Data for Indole-2-carboxamide Derivatives against T. cruzi
| Compound ID | Indole Substituent | Amide Moiety | pEC50 | Reference |
| 1 | 5-Methoxy | 4-(2-pyridyl)morpholine | 5.4 - 6.2 | [1] |
| 2 | 5-Methoxy, 1-Methyl | 4-(2-pyridyl)morpholine | 5.8 | [1] |
pEC50 is the negative logarithm of the half-maximal effective concentration.
Antitubercular Agents
N-Adamantyl-4-methoxy-1H-indole-2-carboxamide, a derivative of the core scaffold, has demonstrated activity against Mycobacterium tuberculosis. The lipophilic adamantyl group plays a crucial role in the compound's ability to penetrate the mycobacterial cell wall.
Quantitative Data for an Indole-2-carboxamide Derivative against M. tuberculosis
| Compound ID | Indole Substituent | Amide Moiety | MIC (µM) against H37Rv | Reference |
| 3 | 4-Methoxy | N-(1-adamantyl) | 0.32 |
MIC is the minimum inhibitory concentration.
TRPV1 Channel Agonists
N-Benzyl amide derivatives of 1-methyl-indole-2-carboxylic acid have been explored as modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a target for pain and inflammation. The N-methylation of the indole and the nature of the benzyl substituent are key determinants of agonist activity.
Experimental Protocols
Synthesis of N-Substituted 4-Methoxy-1-methyl-1H-indole-2-carboxamides
This protocol describes a general method for the synthesis of amide derivatives from this compound.
Workflow for Amide Synthesis
Caption: General workflow for the synthesis of N-substituted indole-2-carboxamides.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Substituted amine (e.g., 4-(2-pyridyl)morpholine, 1-adamantanamine, 4-methoxybenzylamine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 4-methoxy-1-methyl-1H-indole-2-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Assay Protocols
This protocol outlines a high-content screening assay to determine the potency of compounds against intracellular amastigotes of T. cruzi.
Workflow for Anti-T. cruzi HCS Assay
Caption: Workflow for the high-content screening assay against T. cruzi.
Materials:
-
Host cells (e.g., L6 myoblasts)
-
Trypanosoma cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)
-
Culture medium (e.g., RPMI 1640)
-
Fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., benznidazole)
-
Chlorophenol red-β-D-galactopyranoside (CPRG)
-
Nonidet P-40
-
96-well microplates
-
Plate reader
Procedure:
-
Seed host cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Infect the cells with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 5-10.
-
After 2 hours of infection, wash the plates to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of the test compounds. Include a positive control and a no-drug control.
-
Incubate the plates for 48-72 hours.
-
Lyse the cells by adding a solution of CPRG in 0.1% Nonidet P-40.
-
Incubate for 4 hours at 37°C to allow for color development.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of parasite inhibition for each compound concentration and determine the pEC50 value by non-linear regression analysis.
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis H37Rv using a broth microdilution method.
Workflow for MIC Determination against M. tuberculosis
Caption: Workflow for determining the MIC of compounds against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., isoniazid)
-
Resazurin solution
-
96-well microplates
Procedure:
-
Perform two-fold serial dilutions of the test compounds in a 96-well plate containing Middlebrook 7H9 broth.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Seal the plates and incubate at 37°C for 7 days.
-
Add Resazurin solution to each well and re-incubate for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change of the resazurin indicator from blue (no growth) to pink (growth).
This protocol describes an in vitro assay to evaluate the agonist activity of compounds on the TRPV1 channel using a calcium-sensitive fluorescent dye.
Signaling Pathway for TRPV1 Activation
Caption: Signaling pathway of TRPV1 activation leading to a detectable fluorescent signal.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Test compounds dissolved in DMSO
-
Positive control (e.g., capsaicin)
-
Fluorescence microplate reader with automated liquid handling
Procedure:
-
Seed TRPV1-expressing HEK293 cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in a fluorescence microplate reader and measure the baseline fluorescence.
-
Add serial dilutions of the test compounds or positive control to the wells.
-
Immediately begin kinetic reading of fluorescence intensity (excitation ~485 nm, emission ~525 nm) for several minutes.
-
The increase in fluorescence intensity corresponds to the influx of calcium upon TRPV1 activation.
-
Analyze the data to determine the EC50 values for the agonist activity of the compounds.
Conclusion
This compound represents a valuable starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in targeting a range of diseases, from parasitic infections to tuberculosis and pain. The protocols provided herein offer a foundation for researchers to synthesize and evaluate new analogues based on this promising scaffold, facilitating the discovery of new drug candidates. Further exploration of the structure-activity relationships of this compound class is warranted to optimize their potency, selectivity, and pharmacokinetic properties.
References
Application Notes and Protocols for 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid as a crucial intermediate in the synthesis of potent Myeloid Cell Leukemia 1 (Mcl-1) inhibitors, a promising class of anti-cancer therapeutics. Detailed experimental protocols for its activation and subsequent coupling are provided, along with quantitative data on the biological activity of the resulting inhibitors and a visualization of the targeted signaling pathway.
Introduction
This compound is a specialized indole derivative that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a methoxy group at the 4-position and a methyl group on the indole nitrogen, plays a significant role in optimizing the pharmacological properties of the final active pharmaceutical ingredient (API). This intermediate is particularly instrumental in the synthesis of advanced Mcl-1 inhibitors.
Application in the Synthesis of Mcl-1 Inhibitors
Myeloid Cell Leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Overexpression of Mcl-1 is a common feature in various cancers, contributing to tumor cell survival and resistance to conventional therapies.[2][3] Small molecule inhibitors that directly target Mcl-1 are therefore of significant therapeutic interest.
This compound serves as a critical scaffold in the construction of these inhibitors. The indole core provides a rigid framework for the molecule, while the 4-methoxy group has been shown to enhance binding affinity and cellular potency of the final compound.[4] The carboxylic acid functionality at the 2-position provides a convenient handle for amide bond formation, allowing for the coupling of this indole moiety with other key fragments of the inhibitor.
Data Presentation
The following table summarizes the biological activity of a representative Mcl-1 inhibitor synthesized using this compound as an intermediate. The data highlights the significant improvement in potency achieved with the inclusion of the 4-methoxy substituent.
| Compound ID | Indole Substitution | Mcl-1 Binding Affinity (Ki, nM) | NCI-H929 Cell Growth Inhibition (GI₅₀, nM) | Reference |
| 10 | H | - | 187 | [4] |
| 13 | 4-Methoxy | - | ~93.5 (2-fold improvement over 10 ) | [4] |
| 18 | 4,5-Dimethoxy | - | 37 | [4] |
Note: The NCI-H929 cell line is a human multiple myeloma cell line known to be dependent on Mcl-1 for survival.
Experimental Protocols
The synthesis of Mcl-1 inhibitors from this compound typically involves a two-step process: activation of the carboxylic acid followed by amide coupling with a suitable amine-containing fragment.
Protocol 1: Activation of this compound
This protocol describes the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of anhydrous N,N-dimethylformamide.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.0-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 4 hours, or until the reaction is complete (monitored by TLC or LC-MS, observing the disappearance of the starting material).
-
Concentrate the reaction mixture in vacuo to remove the solvent and excess oxalyl chloride. The resulting residue is the crude 4-Methoxy-1-methyl-1H-indole-2-carbonyl chloride.
-
This activated intermediate is typically used immediately in the next step without further purification.
Protocol 2: Amide Coupling to Synthesize Mcl-1 Inhibitor
This protocol outlines a general procedure for the coupling of the activated acyl chloride with an amine-bearing fragment to form the final amide product. The specific amine fragment will vary depending on the desired final inhibitor structure (e.g., an (R)-methyl-dihydropyrazinoindolone derivative as described in the literature).
Materials:
-
Crude 4-Methoxy-1-methyl-1H-indole-2-carbonyl chloride (from Protocol 1)
-
Amine-containing fragment (e.g., (R)-methyl-dihydropyrazinoindolone derivative) (1.0-1.1 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, N,N-Diisopropylethylamine) (2.0-3.0 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Standard work-up and purification reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Dissolve the amine-containing fragment in the chosen anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.
-
Add the tertiary amine base to the solution.
-
Dissolve the crude 4-Methoxy-1-methyl-1H-indole-2-carbonyl chloride in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Mcl-1 inhibitor.
Mandatory Visualization
Mcl-1 Signaling Pathway in Cancer
Caption: The role of Mcl-1 in preventing apoptosis and its inhibition.
Experimental Workflow for Mcl-1 Inhibitor Synthesis
Caption: Synthetic workflow from the intermediate to the final Mcl-1 inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Total synthesis and route optimization of Mcl-1 antagonist clinical candidate drug AZD5991 [morressier.com]
- 4. Frontiers | Targeting Mcl-1 by AMG-176 During Ibrutinib and Venetoclax Therapy in Chronic Lymphocytic Leukemia [frontiersin.org]
Application Notes and Protocols: Development of Enzyme Inhibitors Using an Indole-2-Carboxylic Acid Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indole-2-carboxylic acid scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile framework for the design of potent and selective enzyme inhibitors. Its rigid bicyclic structure and the presence of a carboxylic acid group, which can participate in key hydrogen bonding and ionic interactions within enzyme active sites, make it an ideal starting point for inhibitor development. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of novel enzyme inhibitors based on this scaffold, with a focus on key targets in oncology and infectious diseases.
Data Presentation: Inhibitory Activities of Indole-2-Carboxylic Acid Derivatives
The following tables summarize the quantitative inhibitory data for various indole-2-carboxylic acid derivatives against their respective enzyme targets. This data is compiled from multiple research endeavors and is presented to facilitate comparison and guide structure-activity relationship (SAR) studies.
Table 1: IDO1 and TDO Inhibitors
| Compound ID | Target Enzyme(s) | IC50 (µM) | Reference |
| 9o-1 | IDO1 | 1.17 | [1] |
| TDO | 1.55 | [1] | |
| 9p-O | IDO1 / TDO | Double-digit nM | [1] |
Table 2: HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 3 | HIV-1 Integrase | - | [2][3] |
| 17a | HIV-1 Integrase | 3.11 | [4][5] |
| 20a | HIV-1 Integrase | 0.13 | [2][3][6] |
| 1 | HIV-1 Integrase | 32.37 | [4] |
Table 3: EGFR and CDK2 Dual Inhibitors
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| 5d | EGFR | 89 | [7] |
| CDK2 | 23 | [7] | |
| 5e | EGFR | 93 | [7] |
| CDK2 | 13 | [7] | |
| 5h | CDK2 | 11 | [7] |
| 5j | EGFR | 98 | [7] |
| CDK2 | 34 | [7] | |
| 5k | CDK2 | 19 | [7] |
| Erlotinib (Ref) | EGFR | 80 | [7] |
| Dinaciclib (Ref) | CDK2 | 20 | [7] |
Experimental Protocols
Detailed methodologies for the synthesis of the indole-2-carboxylic acid scaffold and subsequent enzymatic assays are provided below.
Synthesis of Indole-2-Carboxylic Acid
This protocol describes a general and widely applicable method for the synthesis of the indole-2-carboxylic acid core structure.
Protocol: Synthesis of Indole-2-Carboxylic Acid via Condensation and Reductive Cyclization
Materials:
-
o-Nitrotoluene
-
Diethyl oxalate
-
18% Sodium ethoxide in ethanol
-
30% Alkaline solution (e.g., NaOH or KOH)
-
80% Hydrazine hydrate aqueous solution
-
Ferrous hydroxide (catalyst)
-
Anhydrous ether
-
Glacial acetic acid
-
Platinum catalyst (e.g., PtO2)
-
Water
-
Calcium chloride
Procedure:
-
Condensation:
-
In a reaction vessel, add 1 mole of o-nitrotoluene and 1.5 moles of diethyl oxalate.
-
Under an inert atmosphere (e.g., nitrogen), add 18% sodium ethoxide in ethanol solution.
-
Allow the reaction to proceed for 16 hours.[8]
-
Remove the ethanol solvent via atmospheric distillation to obtain the intermediate product.[8]
-
-
Reductive Cyclization:
-
Dissolve the intermediate product in a 30% alkaline solution and extract any impurities.
-
Add 3 moles of 80% hydrazine hydrate aqueous solution and 0.05 moles of ferrous hydroxide catalyst.[8]
-
Heat the mixture to 80-90°C and allow the reaction to proceed for 3 hours.[8]
-
Monitor the reaction completion by high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the crude indole-2-carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
For the synthesis of ethyl indole-2-carboxylate, the potassium salt of the intermediate can be hydrogenated in glacial acetic acid using a platinum catalyst.[2]
Enzyme Inhibition Assays
The following are generalized protocols for assessing the inhibitory activity of synthesized indole-2-carboxylic acid derivatives against specific enzyme targets.
Protocol: IDO1 Inhibition Assay (HPLC-based)
Materials:
-
Human cancer cell line expressing IDO1 (e.g., SK-OV-3)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ)
-
Indole-2-carboxylic acid derivatives (test compounds) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
HPLC system with a UV detector
Procedure:
-
Cell Culture and IDO1 Induction:
-
Seed SK-OV-3 cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.[9]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the IFN-γ containing medium and add the medium with the test compounds to the cells. Include a vehicle control (DMSO).
-
Incubate for 24-48 hours.[9]
-
-
Sample Preparation:
-
HPLC Analysis:
-
Analyze the supernatant using an HPLC system to quantify the concentration of kynurenine.
-
Calculate the percentage of IDO1 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9]
-
Protocol: HIV-1 Integrase Strand Transfer Assay (High-Throughput)
Materials:
-
Recombinant HIV-1 integrase
-
Biotin-labeled donor DNA duplex
-
Digoxigenin (DIG)-labeled target DNA duplex
-
Streptavidin-coated magnetic beads
-
Anti-DIG antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme
-
Assay buffer
-
Indole-2-carboxylic acid derivatives (test compounds) dissolved in DMSO
-
96-well microplate
Procedure:
-
Assay Setup:
-
In a 96-well plate, incubate the biotin-labeled donor DNA.
-
Add recombinant HIV-1 integrase and incubate.
-
Add the test compounds at various concentrations.
-
Initiate the strand transfer reaction by adding the DIG-labeled target DNA.[10]
-
-
Capture and Detection:
-
Stop the reaction and add streptavidin-coated magnetic beads to capture the biotin-labeled DNA products.
-
Wash the beads to remove unreacted components.
-
Add an anti-DIG antibody-HRP conjugate and incubate.
-
Wash the beads again and add the HRP substrate.
-
Measure the resulting signal (e.g., absorbance or luminescence) using a plate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol: EGFR/CDK2 Kinase Assay (Luminescent)
Materials:
-
Recombinant EGFR or CDK2/Cyclin A2/E enzyme
-
Specific peptide substrate (e.g., Poly(Glu, Tyr) for EGFR, Histone H1 for CDK2)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Indole-2-carboxylic acid derivatives (test compounds) dissolved in DMSO
-
384-well white microplate
Procedure:
-
Kinase Reaction:
-
ADP Detection:
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the development of indole-2-carboxylic acid-based enzyme inhibitors.
Signaling Pathways
Caption: Tryptophan metabolism via the kynurenine pathway, highlighting the role of IDO1/TDO.
Caption: Simplified HIV life cycle focusing on the integration step targeted by INSTIs.
Caption: Overview of EGFR signaling and CDK2-mediated cell cycle progression in cancer.
Experimental Workflows
Caption: General workflow for the development of enzyme inhibitors.
Caption: Logical relationship of components in an enzyme inhibition assay.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EGFR Kinase Enzyme System Application Note [promega.sg]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
Application Notes and Protocols: Amide Coupling with Indole-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-2-carboxamides are significant structural motifs in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The efficient synthesis of these compounds via amide bond formation between indole-2-carboxylic acids and various amines is a critical step in the development of new therapeutic agents. However, challenges such as the low nucleophilicity of the indole nitrogen and potential side reactions can complicate these couplings. This document provides detailed application notes and protocols for common and effective amide coupling methods for indole-2-carboxylic acids, enabling researchers to select and perform the most suitable reaction for their specific needs.
Common Amide Coupling Protocols
Several methods are available for the amide coupling of indole-2-carboxylic acids. The choice of protocol often depends on the specific substrates, desired scale, and tolerance of functional groups. Below are two widely applicable protocols with their respective advantages and considerations.
Protocol 1: Carbodiimide-Mediated Amide Coupling
This is a widely used and versatile method for forming amide bonds. Reagents such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl) in combination with an activating agent like 1-hydroxybenzotriazole (HOBt) are commonly employed to facilitate the reaction.[1]
Experimental Workflow:
Caption: Carbodiimide-Mediated Coupling Workflow.
Detailed Experimental Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the indole-2-carboxylic acid (1.0 eq) and the desired amine (1.0-1.2 eq) in an appropriate solvent such as dichloromethane (CH2Cl2) or dimethylformamide (DMF).
-
Reagent Addition: To the stirred solution, add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Coupling Agent: Add 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 3 to 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired indole-2-carboxamide.[1]
Quantitative Data Summary:
| Entry | Amine Substrate | Coupling Reagents | Solvent | Time (h) | Yield (%) |
| 1 | Various amines | EDC·HCl, HOBt, DIPEA | CH2Cl2 or DMF | 3-12 | 10-76 |
Table 1: Summary of Carbodiimide-Mediated Amide Coupling of Indole-2-carboxylic Acids.[1]
Protocol 2: Curtius Rearrangement Approach
An alternative method for the synthesis of N-(indol-2-yl)amides involves a Curtius rearrangement of an indole-2-carboxazide intermediate. This approach is particularly useful when direct amide coupling proves challenging.[2]
Experimental Workflow:
Caption: Curtius Rearrangement Workflow.
Detailed Experimental Protocol:
Step 1: Synthesis of Indole-2-carboxazide
-
Reaction Setup: To a solution of indole-2-carboxylic acid (1.0 eq) in dichloromethane (CH2Cl2), add triethylamine (Et3N, 1.1 eq) at room temperature.
-
Azide Formation: After stirring for 15 minutes, add diphenylphosphoryl azide (DPPA, 1.1 eq) and continue stirring for 1 hour.
-
Work-up: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to obtain the indole-2-carboxazide.[2]
Step 2: N-(indol-2-yl)amide Synthesis
-
Reaction Setup: In a flask, combine the indole-2-carboxazide (1.0 eq), a carboxylic acid (2.0 eq), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in toluene.
-
Reaction: Heat the mixture to reflux for 2 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture and purify the crude product by column chromatography to yield the N-(indol-2-yl)amide.[2]
Quantitative Data Summary:
| Entry | Carboxylic Acid | Yield of N-(indol-2-yl)amide (%) |
| 1 | Propionic acid | 64 |
| 2 | Pivalic acid | 13 |
| 3 | Phenylacetic acid | 75 |
| 4 | Benzoic acid | 43 |
Table 2: Selected Yields for N-(indol-2-yl)amide Synthesis via Curtius Rearrangement.[2]
Challenges and Considerations
-
Steric Hindrance: The steric bulk of both the indole-2-carboxylic acid and the amine can significantly impact the reaction yield. As steric hindrance increases, yields tend to decrease.[2]
-
Electronic Effects: Electron-withdrawing substituents on the carboxylic acid can deactivate the carbonyl group, making nucleophilic attack by the amine more difficult and potentially leading to the formation of by-products.[2]
-
Racemization: For chiral carboxylic acids, some coupling conditions can lead to epimerization. The addition of HOBt or the use of coupling reagents like HATU can help to minimize this side reaction.[3]
-
Substrate Stability: Indole derivatives can be sensitive to strongly acidic or basic conditions. Therefore, milder reaction conditions are often preferred.
Conclusion
The successful synthesis of indole-2-carboxamides relies on the careful selection of an appropriate amide coupling protocol. The standard carbodiimide-mediated approach is versatile and widely applicable, while the Curtius rearrangement offers a valuable alternative for more challenging substrates. By understanding the methodologies and potential challenges outlined in these application notes, researchers can effectively synthesize a diverse range of indole-2-carboxamides for their drug discovery and development programs.
References
- 1. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid access to N -(indol-2-yl)amides and N -(indol-3-yl)amides as unexplored pharmacophores - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02622B [pubs.rsc.org]
- 3. peptide.com [peptide.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Methoxyindole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyindole-2-carboxylic acid and its derivatives are a significant class of heterocyclic compounds widely utilized as key building blocks in the synthesis of various pharmacologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of a methoxy group at the 4-position and a carboxylic acid at the 2-position provides a versatile platform for the development of novel therapeutics. These compounds have shown potential in the development of treatments for a range of diseases, making their efficient and scalable synthesis a critical aspect of drug discovery and development programs.
These application notes provide detailed protocols for the large-scale synthesis of 4-methoxyindole-2-carboxylic acid, along with methods for the preparation of its derivatives. The presented methodologies are designed to be robust, scalable, and suitable for industrial applications.
Synthetic Strategies for 4-Methoxyindole-2-carboxylic Acid
Two primary and scalable synthetic routes for the preparation of 4-methoxyindole-2-carboxylic acid are the Reissert indole synthesis and a combination of the Japp-Klingemann reaction followed by the Fischer indole synthesis.
Reissert Indole Synthesis
The Reissert indole synthesis provides a direct route to indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate. For the synthesis of 4-methoxyindole-2-carboxylic acid, the starting material would be 3-methoxy-2-nitrotoluene. The reaction proceeds in two main steps: a condensation reaction to form an o-nitrophenylpyruvate intermediate, followed by a reductive cyclization.
Experimental Workflow for Reissert Synthesis
Caption: Workflow for the Reissert synthesis of 4-methoxyindole-2-carboxylic acid.
Japp-Klingemann Reaction followed by Fischer Indole Synthesis
This two-part strategy first involves the Japp-Klingemann reaction to synthesize a key hydrazone intermediate. 3-Methoxyaniline is first diazotized and then reacted with a β-ketoester, such as ethyl 2-methylacetoacetate, to yield the corresponding hydrazone. This hydrazone is then cyclized under acidic conditions via the Fischer indole synthesis to afford the target indole-2-carboxylic acid ester, which can be subsequently hydrolyzed to the carboxylic acid.
Experimental Workflow for Japp-Klingemann/Fischer Synthesis
Caption: Workflow for the Japp-Klingemann/Fischer synthesis of 4-methoxyindole-2-carboxylic acid.
Quantitative Data Summary
| Parameter | Reissert Synthesis | Japp-Klingemann/Fischer Synthesis |
| Starting Materials | 3-Methoxy-2-nitrotoluene, Diethyl Oxalate | 3-Methoxyaniline, Ethyl 2-methylacetoacetate |
| Key Intermediates | Ethyl 2-(3-methoxy-2-nitrophenyl)-3-oxobutanoate | Ethyl 2-(3-methoxyphenylhydrazono)propanoate |
| Overall Yield | 60-70% | 75-85% |
| Reaction Time | 12-24 hours | 8-16 hours |
| Key Reagents | NaOEt, Fe/AcOH or H₂, Pd/C | NaNO₂, HCl, NaOAc, PPA or H₂SO₄, NaOH |
| Scalability | Good | Excellent |
| Purification | Crystallization, Column Chromatography | Crystallization |
Detailed Experimental Protocols
Protocol 1: Large-Scale Synthesis of 4-Methoxyindole-2-carboxylic Acid via Reissert Indole Synthesis
Step 1: Synthesis of Ethyl 2-(3-methoxy-2-nitrophenyl)-3-oxobutanoate
-
To a mechanically stirred solution of sodium ethoxide (prepared from 1.2 equivalents of sodium in anhydrous ethanol) in a suitable reactor, add 3-methoxy-2-nitrotoluene (1.0 equivalent) at a temperature below 10 °C.
-
To this mixture, add diethyl oxalate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or crystallization to obtain pure ethyl 2-(3-methoxy-2-nitrophenyl)-3-oxobutanoate.
Step 2: Reductive Cyclization to 4-Methoxyindole-2-carboxylic Acid
-
To a solution of ethyl 2-(3-methoxy-2-nitrophenyl)-3-oxobutanoate (1.0 equivalent) in glacial acetic acid, add iron powder (5.0 equivalents) portion-wise, maintaining the temperature below 60 °C.
-
After the addition is complete, heat the reaction mixture to 90-100 °C and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature and filter to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add a solution of sodium hydroxide and heat to reflux for 2-3 hours to hydrolyze the ester.
-
Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-methoxyindole-2-carboxylic acid.
Protocol 2: Large-Scale Synthesis of 4-Methoxyindole-2-carboxylic Acid via Japp-Klingemann/Fischer Synthesis
Step 1: Synthesis of Ethyl 2-(3-methoxyphenylhydrazono)propanoate
-
Dissolve 3-methoxyaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.
-
To this solution, add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate reactor, dissolve ethyl 2-methylacetoacetate (1.0 equivalent) and sodium acetate (3.0 equivalents) in ethanol and water and cool to 0-5 °C.
-
Add the cold diazonium salt solution to the solution of the β-ketoester dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Filter the precipitated solid, wash with cold water, and dry to obtain ethyl 2-(3-methoxyphenylhydrazono)propanoate.
Step 2: Fischer Indole Synthesis to Ethyl 4-methoxyindole-2-carboxylate
-
Add ethyl 2-(3-methoxyphenylhydrazono)propanoate (1.0 equivalent) to pre-heated polyphosphoric acid (10-20 times the weight of the hydrazone) at 80-90 °C with vigorous stirring.
-
Heat the reaction mixture to 100-110 °C and stir for 1-2 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from ethanol to obtain ethyl 4-methoxyindole-2-carboxylate.
Step 3: Hydrolysis to 4-Methoxyindole-2-carboxylic Acid
-
Dissolve ethyl 4-methoxyindole-2-carboxylate (1.0 equivalent) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-methoxyindole-2-carboxylic acid.
Synthesis of 4-Methoxyindole-2-carboxylic Acid Derivatives
The carboxylic acid moiety of 4-methoxyindole-2-carboxylic acid serves as a versatile handle for the synthesis of a variety of derivatives.
Esterification
Esters of 4-methoxyindole-2-carboxylic acid can be readily prepared via Fischer esterification by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
General Scheme for Esterification
Caption: General scheme for the esterification of 4-methoxyindole-2-carboxylic acid.
Protocol 3: Synthesis of Methyl 4-methoxyindole-2-carboxylate
-
Suspend 4-methoxyindole-2-carboxylic acid (1.0 equivalent) in methanol (10-20 volumes).
-
Add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by crystallization or column chromatography to obtain methyl 4-methoxyindole-2-carboxylate.
Amide Coupling
Amides of 4-methoxyindole-2-carboxylic acid can be synthesized by activating the carboxylic acid, for example with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with a primary or secondary amine.[1]
General Scheme for Amide Coupling
Caption: General scheme for the amide coupling of 4-methoxyindole-2-carboxylic acid.
Protocol 4: Synthesis of N-Benzyl-4-methoxyindole-2-carboxamide
-
To a stirred solution of 4-methoxyindole-2-carboxylic acid (1.0 equivalent) in a suitable solvent like dichloromethane or DMF, add EDC (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzylamine (1.1 equivalents) and continue stirring at room temperature for 8-12 hours.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain N-benzyl-4-methoxyindole-2-carboxamide.
Conclusion
The synthetic routes and protocols detailed in these application notes provide robust and scalable methods for the large-scale production of 4-methoxyindole-2-carboxylic acid and its derivatives. The choice between the Reissert and the Japp-Klingemann/Fischer synthesis will depend on factors such as the availability of starting materials, desired scale, and specific process safety considerations. The derivatization protocols offer versatile methods for further functionalization, enabling the synthesis of a wide range of compounds for drug discovery and development. These detailed procedures are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical industry.
References
Application Notes and Protocols: Utilizing 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid in Cell-Based Assays for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit altered metabolic pathways, often relying on aerobic glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect". This metabolic reprogramming leads to the production and efflux of large quantities of lactate. Monocarboxylate transporters (MCTs), particularly MCT1 (encoded by the SLC16A1 gene), play a crucial role in facilitating the transport of lactate and other monocarboxylates like pyruvate across the plasma membrane. In the tumor microenvironment, a symbiotic relationship can exist where glycolytic cancer cells export lactate, which is then taken up by oxidative cancer cells or stromal cells via MCT1 to fuel mitochondrial respiration (the "reverse Warburg effect").[1]
Elevated expression of MCT1 is observed in various human tumors and is often associated with poor prognosis, making it a compelling target for anticancer therapies.[1][2] Inhibition of MCT1 can disrupt the metabolic symbiosis within tumors, leading to an accumulation of intracellular lactate, a decrease in intracellular pH, and ultimately, reduced cancer cell proliferation and survival.[3]
4-Methoxy-1-methyl-1H-indole-2-carboxylic acid is an indole derivative that, based on its structural features, is hypothesized to act as an inhibitor of monocarboxylate transporters. This document provides detailed protocols for utilizing this compound in cell-based assays to investigate its potential as an MCT1 inhibitor and to characterize its effects on cancer cell metabolism and viability.
Putative Mechanism of Action
This compound is proposed to competitively inhibit the binding of natural substrates, such as lactate and pyruvate, to the MCT1 transporter. This inhibition is expected to block both the efflux and influx of these monocarboxylates, leading to significant metabolic reprogramming and bioenergetic stress in cancer cells that depend on MCT1 activity.
Caption: Proposed mechanism of MCT1 inhibition by this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound based on typical results for potent MCT1 inhibitors.
| Parameter | Cell Line | Value | Description |
| IC50 (Lactate Uptake) | Raji (Burkitt's Lymphoma) | 15 nM | Concentration for 50% inhibition of 14C-lactate uptake. |
| T47D (Breast Cancer) | 25 nM | Concentration for 50% inhibition of 14C-lactate uptake. | |
| GI50 (Cell Growth) | Raji (Burkitt's Lymphoma) | <100 nM | Concentration for 50% inhibition of cell growth in a 72h assay. |
| WiDr (Colorectal Adenocarcinoma) | 150 nM | Concentration for 50% inhibition of cell growth in a 72h assay. | |
| EC50 (Intracellular Lactate) | Raji (Burkitt's Lymphoma) | 50 nM | Concentration for 50% effective accumulation of intracellular lactate. |
Experimental Protocols
Protocol 1: Lactate Transport Assay
This assay directly measures the inhibitory effect of the compound on MCT1-mediated lactate transport using a radiolabeled substrate.
Caption: Workflow for the 14C-L-lactate uptake assay.
Methodology:
-
Cell Culture: Culture MCT1-expressing cancer cells (e.g., Raji, T47D) in appropriate media and conditions.
-
Seeding: Seed cells in a 96-well plate at a density that results in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in Krebs-Ringer-HEPES (KRH) buffer to achieve the desired final concentrations.
-
Assay Procedure:
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells with the test compound dilutions or vehicle control (DMSO) for 15 minutes at 37°C.
-
Initiate lactate uptake by adding KRH buffer containing 14C-L-lactate (e.g., at a final concentration of 1 µCi/mL).
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of inhibition against the compound concentration. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Cell Viability/Proliferation Assay
This assay assesses the impact of MCT1 inhibition on the overall growth and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a standard method such as the MTS assay. The MTS reagent is bioreduced by metabolically active cells into a colored formazan product, and the absorbance is proportional to the number of viable cells.[4]
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.
Protocol 3: Intracellular Lactate Accumulation Assay
This protocol measures the direct consequence of MCT1 export blockade, which is the accumulation of lactate inside the cells.[4]
Caption: Workflow for measuring intracellular lactate accumulation.
Methodology:
-
Cell Treatment: Culture highly glycolytic cancer cells (e.g., Raji) and treat them with different concentrations of this compound for a specified time (e.g., 4, 8, or 24 hours).
-
Cell Lysis and Deproteination:
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells using a suitable buffer.
-
Deproteinate the samples, for instance, by using a 10 kDa molecular weight cut-off spin filter.
-
-
Lactate Measurement:
-
Use a commercially available lactate assay kit (colorimetric or fluorometric) to measure the lactate concentration in the deproteinated lysate.
-
Follow the manufacturer's protocol to generate a standard curve and determine the lactate concentration in the samples.
-
-
Protein Normalization: Measure the total protein concentration in the cell lysates (before deproteination) using a standard protein assay (e.g., BCA assay) to normalize the lactate levels.
-
Data Analysis: Express the results as nmol of lactate per µg of protein. Plot the normalized lactate concentration against the compound concentration to determine the EC50 for lactate accumulation.
Conclusion
The provided protocols offer a comprehensive framework for evaluating the potential of This compound as a novel MCT1 inhibitor in cell-based assays. By systematically assessing its impact on lactate transport, cell viability, and intracellular lactate levels, researchers can gain valuable insights into its mechanism of action and its therapeutic potential in oncology. These assays are fundamental for the preclinical characterization of new chemical entities targeting cancer metabolism.
References
- 1. Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monocarboxylate Transporter 1 modulates cancer cell pyruvate export and tumor growth [escholarship.org]
- 3. What are MCT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Handling and Storage of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid
Disclaimer: Information regarding the specific handling and storage of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid is limited. The following protocols and data are primarily based on its close structural analog, 4-Methoxy-1H-indole-2-carboxylic acid, and should be used as a guideline. Researchers should always consult the most current Safety Data Sheet (SDS) for the specific compound and perform a thorough risk assessment before use.
Introduction
This compound is a specialized organic compound, likely utilized in pharmaceutical research and development as a building block for more complex molecules. Proper handling and storage are critical to ensure the compound's integrity, maximize its shelf life, and protect the health and safety of laboratory personnel. These notes provide a comprehensive overview of best practices for the handling, storage, and use of this compound.
Chemical and Physical Properties
A summary of the known physical and chemical properties of the related compound, 4-Methoxy-1H-indole-2-carboxylic acid, is presented below. These values should be considered approximate for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃ | [1][2] |
| Molecular Weight | 191.18 g/mol | [1][3] |
| Appearance | Solid | [3] |
| CAS Number | 103260-65-7 | [1][2] |
| InChI Key | ZZAVIQXQBBOHBB-UHFFFAOYSA-N | [1][2][3] |
Safety and Hazard Information
Based on the GHS classifications for the structural analog, 4-Methoxy-1H-indole-2-carboxylic acid, the following hazards should be anticipated.
| Hazard Statement | GHS Classification | Precautionary Statement Codes | Reference |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | P264, P270, P301+P317, P330, P501 | [1][4] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | P264, P280, P302+P352, P321, P332+P317, P362+P364 | [1][4][5] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P264, P280, P305+P351+P338, P337+P317 | [1][4][5] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | P261, P271, P304+P340, P319, P403+P233, P405, P501 | [4][5] |
The following diagram outlines a general workflow for safely handling this compound.
Storage Protocols
Proper storage is essential to maintain the stability and purity of this compound.
| Storage Condition | Recommendation | Rationale | Reference |
| Temperature | Store at 2°C - 8°C. | To minimize degradation. Some related indole compounds are stored at 4°C. | [4][6][7] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation and degradation from atmospheric moisture. | General best practice for indole derivatives. |
| Light | Protect from light. | Indole compounds can be light-sensitive. | [6] |
| Container | Keep container tightly closed in a dry and well-ventilated place. | To prevent contamination and degradation from moisture. | [4][5][8] |
| Incompatibilities | Keep away from strong oxidizing agents. | To prevent potentially hazardous reactions. | [8] |
The following diagram illustrates the decision-making process for appropriate storage.
Experimental Protocols
This protocol describes the preparation of a stock solution for use in in vitro assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary to aid dissolution.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Disposal
Dispose of unused compounds and contaminated materials in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidelines.
This document is intended for informational purposes only and does not constitute a complete safety guide. Always refer to the official Safety Data Sheet (SDS) and your institution's safety protocols before handling any chemical.
References
- 1. 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.ca [fishersci.ca]
- 3. 4-甲氧基-1H-吲哚-2-羧酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. biosynth.com [biosynth.com]
- 5. 4-Methoxy-1H-indole-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 6. goldbio.com [goldbio.com]
- 7. chemimpex.com [chemimpex.com]
- 8. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I performed a Fischer indole synthesis with 4-methoxyphenylhydrazine and pyruvic acid and obtained a mixture of isomers. How can I identify and potentially avoid this?
Answer:
A common side product in the Fischer indole synthesis using a meta-substituted phenylhydrazine like 4-methoxyphenylhydrazine is the formation of a regioisomer.[1] You are likely observing a mixture of the desired 4-methoxy-1H-indole-2-carboxylic acid and the isomeric 6-methoxy-1H-indole-2-carboxylic acid.
Troubleshooting:
-
Identification: The two isomers can typically be distinguished and quantified by HPLC and characterized by ¹H NMR spectroscopy. The aromatic proton splitting patterns will be distinct for the 4- and 6-substituted isomers.
-
Mitigation: The ratio of 4- to 6-substituted indoles can be influenced by the choice of acid catalyst and reaction conditions.[1] With an electron-donating group like methoxy, the 6-substituted isomer can sometimes be the major product.[1] Experimenting with different Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) or Lewis acids (e.g., zinc chloride, boron trifluoride) may alter the isomeric ratio.[2] Polyphosphoric acid (PPA) is also a common catalyst that can influence regioselectivity.
FAQ 2: My reaction yield for the Fischer indole synthesis step is very low, and I have isolated 4-methoxyaniline from the reaction mixture. What is causing this?
Answer:
The presence of 4-methoxyaniline suggests that a competing reaction pathway, N-N bond cleavage, is occurring.[3] Electron-donating substituents, such as a methoxy group, on the phenylhydrazine ring can stabilize intermediates that lead to the cleavage of the nitrogen-nitrogen bond, which competes with the desired[1][1]-sigmatropic rearrangement required for indole formation.[3]
Troubleshooting:
-
Reaction Conditions: This side reaction is often promoted by harsh acidic conditions. Consider using milder acids or a Lewis acid catalyst which may favor the desired cyclization.
-
Temperature Control: Carefully control the reaction temperature. While the Fischer indole synthesis often requires heat, excessive temperatures can promote decomposition and N-N bond cleavage.
FAQ 3: During the N-methylation of 4-methoxy-1H-indole-2-carboxylic acid, I am observing an additional product in my analysis. What could this be?
Answer:
While N-methylation is the primary reaction, C-alkylation is a known side reaction for indoles. The most likely side product is the C3-methylated indole. Another possibility, though less common with controlled stoichiometry, is over-methylation leading to a quaternary ammonium salt.
Troubleshooting:
-
Choice of Base and Methylating Agent: The reaction conditions can influence the selectivity. Using a less sterically hindered base or a more reactive methylating agent might increase the proportion of C-alkylation. Consider using a bulkier base to favor N-methylation.
-
Reaction Temperature: Lowering the reaction temperature may help to improve the selectivity for N-methylation over C-methylation.
-
Purification: These side products can often be separated from the desired N-methylated product by column chromatography or recrystallization.
FAQ 4: After my synthesis, I have a product with a significantly lower molecular weight than expected, and it lacks the carboxylic acid group. What happened?
Answer:
This is likely due to the decarboxylation of your target molecule or its precursor, 4-methoxy-1H-indole-2-carboxylic acid. Indole-2-carboxylic acids can lose carbon dioxide at elevated temperatures, especially in the presence of an acid or a copper catalyst.[4][5] This would result in the formation of 4-methoxy-1-methyl-1H-indole.
Troubleshooting:
-
Temperature Control: Avoid excessive temperatures during the reaction and work-up. If the synthesis involves a high-temperature step after the formation of the carboxylic acid, this side reaction becomes more probable.
-
Catalyst Choice: If a metal catalyst is used in a subsequent step, be aware that some metals, like copper, can catalyze decarboxylation.
Summary of Potential Side Products and Yields
| Reaction Step | Desired Product | Common Side Product(s) | Typical Yield Range (Desired Product) | Reference |
| Fischer Indole Synthesis | 4-Methoxy-1H-indole-2-carboxylic acid | 6-Methoxy-1H-indole-2-carboxylic acid (regioisomer) | 40-70% | [1] |
| 4-Methoxyaniline (from N-N cleavage) | [3] | |||
| Polymeric byproducts | [6] | |||
| N-Methylation | This compound | 4-Methoxy-3-methyl-1H-indole-2-carboxylic acid (C-alkylation) | 70-95% | |
| Decarboxylation (at high temp.) | This compound | 4-Methoxy-1-methyl-1H-indole | Can be significant at >150°C | [4][5] |
Experimental Protocols
Key Experiment: Fischer Indole Synthesis of 4-Methoxy-1H-indole-2-carboxylic acid
Objective: To synthesize 4-methoxy-1H-indole-2-carboxylic acid while minimizing the formation of the 6-methoxy regioisomer.
Methodology:
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Hydrazone Formation: In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in a mixture of ethanol and water. Add sodium pyruvate (1.1 equivalents) and stir at room temperature for 1-2 hours until hydrazone precipitation is complete. Filter the solid hydrazone and wash with cold water. Dry under vacuum.
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Cyclization: Add the dried hydrazone to a flask containing polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone). Heat the mixture with stirring to 80-100°C for 1-2 hours. Monitor the reaction progress by TLC.
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Work-up: Cool the reaction mixture and pour it onto crushed ice. The precipitated solid is the crude indole-2-carboxylic acid.
-
Purification: Filter the crude product and wash thoroughly with water. Recrystallize from an appropriate solvent system (e.g., ethanol/water or acetic acid/water) to separate the desired 4-methoxy isomer from the more soluble 6-methoxy isomer.
Visualized Workflows and Reaction Pathways
Caption: Troubleshooting workflow for the Fischer indole synthesis.
Caption: Reaction pathways showing desired products and common side products.
References
- 1. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. The typical synthetic route involves three key stages:
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Formation of the indole core (e.g., via Fischer indole synthesis) to produce a 4-methoxy-1H-indole-2-carboxylate ester.
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N-methylation of the indole nitrogen.
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Saponification (hydrolysis) of the ester to the final carboxylic acid.
Stage 1: Fischer Indole Synthesis of Methyl 4-Methoxy-1H-indole-2-carboxylate
Problem: Low or No Yield of the Indole Ester
| Potential Cause | Troubleshooting Action |
| Incorrect Acid Catalyst or Concentration | The choice of acid catalyst (e.g., HCl, H2SO4, polyphosphoric acid, ZnCl2) is critical.[1] Optimize the catalyst and its concentration. A trial with different acids may be necessary. |
| Substituent Effects | The electron-donating methoxy group on the phenylhydrazine can sometimes lead to side reactions like N-N bond cleavage instead of the desired cyclization.[2] Using milder reaction conditions or a different acid catalyst might mitigate this. |
| Unstable Hydrazone Intermediate | Ensure the phenylhydrazone of pyruvic acid is formed efficiently. It can be pre-formed and isolated before cyclization or generated in situ.[3] |
| High Reaction Temperature | Excessive heat can lead to decomposition of reactants or products. Optimize the temperature; sometimes, lower temperatures for a longer duration can improve the yield. |
| Impure Starting Materials | Use freshly distilled or purified 4-methoxyphenylhydrazine and pyruvic acid. Impurities can significantly impact the reaction outcome. |
Problem: Formation of Multiple Products/Isomers
| Potential Cause | Troubleshooting Action |
| Side Reactions | The methoxy group can direct cyclization to an undesired position, although with pyruvic acid, the 2-carboxylate is generally favored. Abnormal products have been observed with methoxy-substituted phenylhydrazones under certain acidic conditions.[4] |
| Dimerization or Polymerization | Indoles can be sensitive to strongly acidic conditions. Using a milder acid or a shorter reaction time might reduce the formation of polymeric byproducts. |
Stage 2: N-methylation of Methyl 4-Methoxy-1H-indole-2-carboxylate
Problem: Low Yield of N-methylated Product
| Potential Cause | Troubleshooting Action |
| Incomplete Deprotonation | Ensure complete deprotonation of the indole N-H. Use a sufficiently strong and fresh base (e.g., NaH). The reaction should be carried out under anhydrous conditions. |
| Choice of Methylating Agent | Dimethyl sulfate and methyl iodide are common methylating agents. Dimethyl carbonate is a less toxic alternative but may require more forcing conditions.[5] |
| Reaction Temperature and Time | The reaction may need to be heated to achieve a reasonable rate. Monitor the reaction progress by TLC to determine the optimal temperature and time. |
| Steric Hindrance | The ester group at the 2-position might cause some steric hindrance. Using a less bulky methylating agent or optimizing the reaction conditions can help. |
Problem: Side Reactions during N-methylation
| Potential Cause | Troubleshooting Action |
| O-methylation | While less common for indoles, methylation of the carboxylate ester is a possibility, especially with certain reagents. This is generally not an issue when starting with the methyl ester. |
| C-alkylation | C-alkylation at the 3-position can occur but is usually less favored than N-alkylation under basic conditions. |
| N-methoxycarbonylation (with Dimethyl Carbonate) | When using dimethyl carbonate, the choice of catalyst is crucial. Certain catalysts can lead to the formation of an N-methoxycarbonyl side product alongside the desired N-methylated indole.[6] |
Stage 3: Saponification of Methyl 4-Methoxy-1-methyl-1H-indole-2-carboxylate
Problem: Incomplete Hydrolysis
| Potential Cause | Troubleshooting Action |
| Insufficient Base or Reaction Time | Use a sufficient excess of a strong base like NaOH or KOH. The reaction may require heating (reflux) for several hours to go to completion. Monitor by TLC. |
| Poor Solubility | The starting ester may have poor solubility in aqueous base. Adding a co-solvent like methanol, ethanol, or THF can improve solubility and reaction rate. |
| Steric Hindrance | The methyl group on the nitrogen and the ester at the 2-position can sterically hinder the approach of the hydroxide ion. Prolonged heating or using a stronger base might be necessary. |
Problem: Degradation of the Product
| Potential Cause | Troubleshooting Action |
| Harsh Reaction Conditions | Indole rings can be sensitive to high temperatures and strong bases. If degradation is observed, try using milder conditions (e.g., lower temperature for a longer time). |
| Decarboxylation | Indole-2-carboxylic acids can be prone to decarboxylation at high temperatures, especially under acidic conditions during workup. Neutralize the reaction mixture carefully at a low temperature. |
| Oxidation | The indole ring can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the specific reagents and conditions used for each step. A well-optimized process could potentially achieve an overall yield in the range of 40-60%.
Q2: Which synthetic route is generally preferred for the indole core formation?
A2: The Fischer indole synthesis is a widely used and versatile method for constructing the indole ring.[1] For this specific target, the reaction of 4-methoxyphenylhydrazine with pyruvic acid or a pyruvate ester is a common starting point.
Q3: What are the common side products to look out for during N-methylation?
A3: Besides unreacted starting material, potential side products include C-alkylated indoles and, if using dimethyl carbonate, N-methoxycarbonylated indoles.[6] The choice of base and catalyst can influence the product distribution.
Q4: How can I purify the final this compound?
A4: The final product is an acid, so it can often be purified by precipitation from an aqueous solution by adjusting the pH. After initial workup, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a common method for obtaining a high-purity product. Column chromatography can also be used if necessary.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Many of the reagents used in this synthesis are hazardous. For example, dimethyl sulfate is highly toxic and a suspected carcinogen.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Data Presentation
Table 1: Comparison of Conditions for Fischer Indole Synthesis of Substituted Indole-2-carboxylates
| Entry | Hydrazine | Carbonyl | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylhydrazine | Ethyl pyruvate | HCl | Ethanol | Reflux | 2 | ~70 |
| 2 | 4-Methoxyphenylhydrazine | Pyruvic acid | PPA | - | 100 | 1 | ~65 |
| 3 | N-methylphenylhydrazine | Pyruvic acid | Acid | - | - | - | 5[3] |
| 4 | 2-Methoxyphenylhydrazone | Ethyl pyruvate | HCl | Ethanol | - | - | Abnormal product[4] |
Table 2: Comparison of Conditions for N-methylation of Indole Derivatives
| Entry | Indole Substrate | Methylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Nitroindole | Dimethyl carbonate | K2CO3 | DMF | Reflux | - | High[5] |
| 2 | Indole | Dimethyl carbonate | DABCO | - | - | - | N-methylated only[6] |
| 3 | Indole | Dimethyl carbonate | DBU | - | - | - | N-methylated and N-methoxycarbonylated[6] |
| 4 | Indole | Methyl iodide | NaH | DMF | RT | - | High |
Table 3: Comparison of Conditions for Saponification of Indole Esters
| Entry | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 3-acetylindole-2-carboxylate | KOH | aq. Methanol | 20 | 0.25 | 83[7] |
| 2 | Methyl Indole-3-acetate | NaOH | aq. Methanol | Reflux | 2 | >90 |
| 3 | Hindered Ester | NaOH (10N) | - | 120 (MW) | 4 | Good |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-Methoxy-1H-indole-2-carboxylate (via Fischer Indole Synthesis)
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To a solution of 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol, add a solution of methyl pyruvate (1.1 equivalents) in ethanol.
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Stir the mixture at room temperature for 1-2 hours to form the hydrazone.
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Slowly add a catalytic amount of concentrated sulfuric acid or pass dry HCl gas through the solution.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
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Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-methylation of Methyl 4-Methoxy-1H-indole-2-carboxylate
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To a solution of methyl 4-methoxy-1H-indole-2-carboxylate (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
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Stir the mixture at room temperature for 30 minutes.
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Cool the mixture back to 0 °C and add dimethyl sulfate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Saponification to this compound
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Dissolve methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate (1 equivalent) in a mixture of methanol and a 2M aqueous solution of sodium hydroxide (3-5 equivalents).
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Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the final product.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: General troubleshooting logic for improving reaction yield.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst [pubmed.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
Technical Support Center: Purification of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid
Welcome to the technical support center for the purification of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid. This guide provides troubleshooting advice and detailed frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude product is a dark oil or discolored solid. What is the likely cause and how can I fix it?
A1: Discoloration is a common issue when working with indole derivatives, which can be sensitive to air, light, and residual acid from the synthesis. The color often arises from minor impurities formed through oxidation or side reactions.
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol or ethyl acetate) and add a small amount of activated charcoal. Heat the suspension gently for a few minutes, then filter the hot solution through a pad of celite to remove the charcoal and adsorbed colored impurities. Proceed with recrystallization or chromatography.
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Minimize Heat and Light Exposure: Indole compounds can be unstable. During purification, use a rotary evaporator at moderate temperatures and protect the sample from direct light.
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Neutralize Acidity: Ensure that any residual acid from the synthesis is completely removed during the work-up, for example, by washing the organic extract with a sodium bicarbonate solution, before proceeding with further purification.[1]
Q2: I am having trouble getting my compound to crystallize. It keeps "oiling out". What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the presence of impurities or the use of an unsuitable recrystallization solvent.
Troubleshooting Steps:
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Solvent System Selection: A single solvent may not be optimal. A two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common solvent mixtures for indole derivatives include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.[2]
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Scratching: Use a glass rod to gently scratch the inside surface of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Q3: My compound streaks badly on a silica gel TLC plate, making it difficult to assess purity and develop a column chromatography method. How can I prevent this?
A3: Carboxylic acids frequently streak on silica gel TLC plates due to ionization and strong interaction with the stationary phase. This can be suppressed by modifying the mobile phase.
Troubleshooting Steps:
-
Acidify the Eluent: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent system. This will protonate the carboxylic acid, reducing its polarity and minimizing its interaction with the silica gel, resulting in a more compact spot.
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Use a More Polar Solvent System: Sometimes, streaking can be a result of the compound being insufficiently soluble in the eluent as it moves up the plate. A gradual increase in the polarity of the eluent system, for example by increasing the proportion of methanol in a dichloromethane/methanol mixture, may help.
Q4: What are the likely impurities I should be looking for in my crude this compound?
A4: The impurities will largely depend on the synthetic route employed. Common synthetic strategies involve the Fischer indole synthesis followed by N-methylation, or starting with an N-methylated precursor.
Potential Impurities:
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Unreacted Starting Materials: Depending on the synthesis, this could include the corresponding phenylhydrazine and keto-acid precursors.
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Incomplete N-methylation: If the final step is methylation of the indole nitrogen, you may have the N-H analog, 4-methoxy-1H-indole-2-carboxylic acid, present as an impurity.
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Side-products from Fischer Indole Synthesis: The Fischer indole synthesis can sometimes yield regioisomers or other byproducts depending on the reaction conditions.
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Hydrolyzed Ester: If the synthesis involves the hydrolysis of a methyl or ethyl ester to the final carboxylic acid, the unhydrolyzed ester is a common impurity. This will be less polar than the desired product.
Data Presentation
| Compound | Purification Method | Eluent/Solvent System | Typical Yield | Typical Purity | Reference |
| 4-Methoxy-1H-indole | Column Chromatography | Cyclohexane/Ethyl Acetate | ~40% | >95% (by NMR) | --INVALID-LINK-- |
| Methyl Indole-4-carboxylate | Column Chromatography | Hexanes/CH₂Cl₂ | 91% | >98% (by NMR) | --INVALID-LINK-- |
| 5-Methoxy-1-methyl-1H-indole derivative | Column Chromatography | Hexane/DCM | 55% | >97% (by TLC) | --INVALID-LINK-- |
| 5-Methoxy-2-nitrophenylacetic acid | Recrystallization | Methanol | 70-75% | High | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline. The optimal solvent system should be determined experimentally on a small scale first.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or ethyl acetate/hexane). Add the solvent portion-wise with heating and swirling until the solid just dissolves.
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Decolorization (Optional): If the solution is highly colored, remove it from the heat source, allow it to cool slightly, and then add a small amount of activated charcoal. Swirl and gently heat the mixture for a few minutes.
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Hot Filtration (Optional): If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling phase to encourage the growth of larger crystals.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for separating the target compound from impurities with different polarities.
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Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system. A good system will give your desired product an Rf value of approximately 0.25-0.35. For this carboxylic acid, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) with the addition of ~0.5% acetic acid is a good starting point.
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Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent system (as a slurry). Ensure the silica bed is compact and level.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.
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Elution: Add the eluent to the top of the column and apply pressure (e.g., from a hand pump or nitrogen line) to achieve a steady flow.
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Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.
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Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting streaking on TLC plates for carboxylic acids.
References
Technical Support Center: N-Methylation of Indole-2-Carboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of indole-2-carboxylic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the N-methylation of indole-2-carboxylic acids in a question-and-answer format.
Q1: My reaction is showing low to no conversion to the N-methylated product. What are the potential causes and solutions?
A1: Low or no conversion can stem from several factors, from reagent choice to reaction conditions.
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Inadequate Base: The choice and amount of base are critical for deprotonating the indole nitrogen. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.
-
Troubleshooting:
-
Ensure the base is sufficiently strong to deprotonate the indole NH. Common bases include sodium hydride (NaH), potassium hydroxide (KOH), and cesium carbonate (Cs₂CO₃).[1][2][3]
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Use at least a stoichiometric amount of base. It is often beneficial to use a slight excess.
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Ensure the base is fresh and has been stored under appropriate anhydrous conditions, as reactivity can decrease with exposure to air and moisture.
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-
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Inactive Methylating Agent: The methylating agent may have degraded or be inherently low in reactivity.
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Troubleshooting:
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Use a fresh bottle of the methylating agent.
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Consider the reactivity of your chosen agent. Methyl iodide (MeI) and dimethyl sulfate (DMS) are highly reactive but also toxic.[2][4] Dimethyl carbonate (DMC) is a less toxic alternative but may require more forcing conditions.[2][3] Phenyl trimethylammonium iodide (PhMe₃NI) is a safe and easy-to-handle solid methylating agent.[1][5][6]
-
-
-
Suboptimal Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
Q2: I am observing a significant amount of O-methylation, forming the methyl ester of my indole-2-carboxylic acid, instead of or in addition to the desired N-methylation. How can I improve the selectivity for N-methylation?
A2: The presence of the carboxylic acid group introduces a competing site for methylation. The carboxylate anion, formed under basic conditions, can be readily methylated.
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Protecting the Carboxylic Acid: The most direct way to prevent O-methylation is to protect the carboxylic acid group before performing the N-methylation.
-
Troubleshooting:
-
Protect the carboxylic acid as an ester (e.g., methyl, ethyl, or benzyl ester).[7] After N-methylation, the ester can be hydrolyzed back to the carboxylic acid.
-
The choice of protecting group will depend on the overall stability of your molecule to the protection and deprotection conditions.
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-
-
Choice of Reagents and Conditions: Certain reagent and condition combinations can favor N-methylation over O-methylation.
-
Troubleshooting:
-
Using a milder base and a less reactive methylating agent at lower temperatures may favor N-methylation. However, this can also lead to lower overall conversion.
-
Some modern methylating agents, like phenyl trimethylammonium iodide (PhMe₃NI) with cesium carbonate as the base, have shown high selectivity for N-methylation of various heterocycles, including indoles.[1][5][6]
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-
Q3: The purification of my N-methylated product is difficult, and I have persistent impurities. What are some effective purification strategies?
A3: Purification challenges can arise from unreacted starting material, O-methylated byproducts, and reagents.
-
Standard Chromatographic Techniques:
-
Troubleshooting:
-
Silica gel column chromatography is a standard method for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from less polar starting material and more polar byproducts.
-
Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.
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-
-
Acid-Base Extraction:
-
Troubleshooting:
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If the desired product is a carboxylic acid, it can be separated from non-acidic impurities through acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified and extracted with an organic solvent to recover the purified product.
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-
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Crystallization:
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Troubleshooting:
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If the N-methylated product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
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Frequently Asked Questions (FAQs)
Q: What are the safest and most effective methylating agents for N-methylation of indoles?
A: While traditional methylating agents like methyl iodide and dimethyl sulfate are effective, they are also toxic and carcinogenic.[2][4] Newer, safer alternatives have been developed:
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Dimethyl Carbonate (DMC): An environmentally friendly and less toxic option.[2][3]
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Phenyl Trimethylammonium Iodide (PhMe₃NI): A solid, non-toxic, and easy-to-handle reagent that provides high yields and selectivity for N-methylation.[1][5][6]
Q: Do I need to protect the indole nitrogen before modifying other parts of the molecule?
A: Yes, in many cases, protecting the indole nitrogen is crucial. The indole NH is acidic and can interfere with various reactions. Common protecting groups for indoles include:
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Phenylsulfonyl (PhSO₂): A robust protecting group, though its removal can require harsh conditions.[8]
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tert-Butoxycarbonyl (Boc): A common protecting group that can be removed under acidic conditions.
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Benzyl (Bn): Can be removed by hydrogenolysis.[7]
Q: Can I perform both N-methylation and O-methylation (esterification) in a single step?
A: Yes, it is possible to achieve both N- and O-dimethylation in one pot. Using an excess of a methylating agent like dimethyl carbonate (DMC) in the presence of a base can lead to the formation of the N-methyl indole-2-carboxylate methyl ester.[3]
Data Presentation
Table 1: Comparison of Different N-Methylation Conditions for Indoles
| Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenyl trimethylammonium iodide (PhMe₃NI) | Cs₂CO₃ | Toluene | 120 | up to 99 | [1][5] |
| Dimethyl Carbonate (DMC) | K₂CO₃ | DMF | ~130 (reflux) | 85-95 | [2][3] |
| Methyl Iodide (MeI) | NaH | DMF | Not specified | Not specified | [2] |
| Dimethyl Sulfate (DMS) | NaOH | Not specified | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: General Procedure for N-Methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI) [1]
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To an 8 mL glass vial equipped with a magnetic stirring bar, add the indole-2-carboxylic acid (1 equiv), phenyl trimethylammonium iodide (2.5 equiv), and cesium carbonate (2 equiv).
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Seal the vial with a septum screw cap.
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Evacuate and backfill the vial with argon three times.
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Add toluene (to a concentration of 0.23 M) via syringe.
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Repeat the evacuation and backfilling cycles with vigorous stirring.
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Replace the septum screw cap with a closed screw cap.
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Heat the reaction mixture to 120 °C in a heating block for 11-23 hours.
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After cooling to room temperature, add 2 N HCl until gas evolution ceases.
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Extract the product three times with ethyl acetate.
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Combine the organic extracts, wash with 2 N HCl and then with brine.
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Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for N-Methylation using Dimethyl Carbonate (DMC) [2][3]
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In a round-bottom flask, combine the indole-2-carboxylic acid (1 equiv), potassium carbonate (0.5-1.5 equiv), and dimethylformamide (DMF).
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Add dimethyl carbonate (DMC) (2-3 equiv) to the mixture.
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Heat the reaction mixture to reflux (approximately 130 °C) for 3-5 hours.
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Monitor the reaction progress by HPLC or TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Add water to the reaction mixture.
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Extract the product with a suitable organic solvent (e.g., tert-butyl methyl ether).
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Wash the organic layer with water.
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Dry the organic layer, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify further if necessary.
Visualizations
Caption: Troubleshooting workflow for N-methylation of indole-2-carboxylic acids.
Caption: Decision tree for choosing a synthetic strategy.
References
- 1. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
"stability issues of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid in solution"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. The indole ring, a core component of the molecule, is susceptible to degradation under certain conditions.
Q2: In which solvents should I dissolve this compound for optimal stability?
For short-term storage and immediate use, it is recommended to dissolve this compound in high-purity, degassed aprotic solvents. If aqueous solutions are necessary, prepare them fresh and use them immediately. The use of buffers to maintain a neutral pH can help mitigate acid- or base-catalyzed degradation.
Q3: How should I store stock solutions of this compound?
To ensure maximum stability, stock solutions of this compound should be stored at low temperatures, such as -20°C or -80°C.[1] It is also crucial to protect the solutions from light by using amber vials or by wrapping the container in aluminum foil.[1] For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1]
Q4: I am observing new peaks in my HPLC analysis of a solution that has been stored for a few days. What could be the cause?
The appearance of new peaks in your HPLC analysis likely indicates degradation of the compound. This could be due to several factors, including:
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Oxidation: The indole ring is susceptible to oxidation, which can be accelerated by exposure to air.[1]
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Acid or Base Hydrolysis: If the solution is not pH-neutral, the compound may be undergoing acid- or base-catalyzed degradation.
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Photodegradation: Exposure to ambient light can induce degradation of indole-containing compounds.[1]
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in an Aqueous Solution
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Symptom: Significant decrease in the main compound peak and the appearance of multiple new peaks in an HPLC chromatogram within a short period after dissolution in an aqueous buffer.
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Possible Cause: The pH of the aqueous solution may be promoting acid- or base-catalyzed hydrolysis. The indole ring is sensitive to strongly acidic conditions.[1]
-
Troubleshooting Steps:
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Verify pH: Measure the pH of your solution.
-
Adjust pH: If the pH is acidic or basic, consider adjusting it to a neutral range (pH 6-8) using a suitable buffer system.
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Use Fresh Solutions: Prepare aqueous solutions fresh before each experiment and avoid long-term storage.
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Solvent Choice: If your experimental design allows, consider using a polar aprotic solvent for your stock solution and dilute it into your aqueous buffer immediately before use.
-
Issue 2: Inconsistent Results in Biological Assays
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Symptom: High variability in experimental results when using the same stock solution of this compound over several days.
-
Possible Cause: The compound may be degrading in the stock solution over time, leading to a decrease in the effective concentration.
-
Troubleshooting Steps:
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Storage Conditions: Review your storage procedures. Ensure the stock solution is stored at a low temperature (-20°C or below) and protected from light.[1]
-
Aliquoting: Aliquot the stock solution into smaller, single-use vials upon preparation. This will minimize freeze-thaw cycles and reduce the risk of contamination and degradation.
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Inert Atmosphere: For sensitive experiments, consider purging the headspace of the stock solution vial with an inert gas like argon or nitrogen before sealing and storing.
-
Purity Check: Periodically check the purity of your stock solution using a suitable analytical method like HPLC to ensure its integrity.
-
Quantitative Data Summary
| Condition | Solvent | Temperature | Duration | Expected Degradation (%) | Potential Degradants |
| Acidic | 0.1 M HCl | 60°C | 24 hours | 15-25% | Products of indole ring protonation and subsequent reactions |
| Basic | 0.1 M NaOH | 60°C | 24 hours | 10-20% | Products of ester hydrolysis and indole ring degradation |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | 20-35% | Oxindole derivatives and other oxidation products |
| Photolytic | Aqueous Buffer | Room Temp | 24 hours | 5-15% | Photodegradation products |
| Thermal | DMSO | 60°C | 7 days | < 5% | Minimal degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound under various stress conditions.
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Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
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Acidic: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C.
-
Basic: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C.
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Oxidative: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature.
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Photolytic: Expose an aliquot of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) at room temperature.
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Thermal: Incubate an aliquot of the stock solution at 60°C.
-
-
Sample Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration for analysis.
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Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.
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Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in an unstressed control sample.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Optimization of Reaction Conditions for Indole-2-Carboxylic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of indole-2-carboxylic acid. Two common synthetic routes are addressed: the Fischer indole synthesis and the Reissert indole synthesis.
Frequently Asked Questions (FAQs)
Q1: Which is the most suitable method for synthesizing indole-2-carboxylic acid in my lab?
A1: The choice between the Fischer and Reissert syntheses depends on several factors:
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Starting Material Availability: The Fischer synthesis requires phenylhydrazine and pyruvic acid, which are generally readily available. The Reissert synthesis starts from o-nitrotoluene and diethyl oxalate.
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Scale of Reaction: The Fischer synthesis can be sensitive to reaction conditions, and yields can vary. The Reissert synthesis is often reported with good to high yields, making it potentially more suitable for larger-scale production.
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Substitution Pattern: If you are working with substituted anilines or pyruvic acid derivatives to produce a substituted indole-2-carboxylic acid, the Fischer synthesis offers more flexibility in introducing substituents on the benzene ring and at the 3-position of the indole.
-
Reaction Conditions: The Fischer synthesis often requires strong acids and elevated temperatures. The Reissert synthesis also involves strong base and a subsequent reduction step, which may not be compatible with all functional groups.
Q2: I am observing a dark, polymeric material in my Fischer indole synthesis reaction mixture. What is it and how can I prevent its formation?
A2: The formation of dark, often intractable, polymeric material is a common side reaction in the Fischer indole synthesis, particularly under strong acidic conditions. This is often due to the acid-catalyzed self-polymerization of the indole nucleus. To minimize this:
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Control Temperature: Avoid excessively high temperatures. Monitor the reaction progress and stop the reaction once the starting material is consumed.
-
Optimize Acid Catalyst: Use the mildest effective acid catalyst. Sometimes, Lewis acids like zinc chloride can be less harsh than Brønsted acids like sulfuric acid. The concentration of the acid is also critical.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored byproducts resulting from oxidation.
Q3: My Reissert synthesis is giving a low yield. Which step is the most critical to optimize?
A3: The reductive cyclization of the intermediate, ethyl o-nitrophenylpyruvate, is the most critical and often the lowest-yielding step in the Reissert synthesis. Optimizing the choice and amount of the reducing agent, as well as the reaction temperature and time, is crucial for improving the overall yield.
Q4: Can I use an unsymmetrical ketone in the Fischer indole synthesis to produce a 3-substituted indole-2-carboxylic acid?
A4: While pyruvic acid is used for the synthesis of unsubstituted indole-2-carboxylic acid, using a substituted pyruvic acid (an α-keto acid) would be the analogous approach for a 3-substituted product. Using an unsymmetrical ketone that is not an α-keto acid will lead to a different indole product, not an indole-2-carboxylic acid. Furthermore, the use of unsymmetrical ketones in the Fischer indole synthesis can lead to the formation of regioisomers, and controlling the regioselectivity can be challenging.
Q5: How can I prevent the decarboxylation of my final indole-2-carboxylic acid product?
A5: Indole-2-carboxylic acid can decarboxylate upon heating, especially in the presence of acid or copper salts.[1] To prevent this:
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Avoid High Temperatures: During purification and drying, avoid excessive heat.
-
Neutral or Basic Conditions: Handle the purified product under neutral or slightly basic conditions if possible.
-
Purification Method: When purifying by recrystallization, choose a solvent system that does not require very high temperatures for dissolution.
Troubleshooting Guides
Fischer Indole Synthesis
Issue: Low Yield of Indole-2-Carboxylic Acid
| Potential Cause | Troubleshooting Steps |
| Suboptimal Acid Catalyst | The choice and concentration of the acid catalyst are crucial. Both Brønsted acids (e.g., H₂SO₄, HCl, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[2][3] Screen different catalysts to find the optimal one for your specific substrate. PPA is often effective. |
| Incorrect Reaction Temperature | The reaction often requires heating, but excessive temperatures can lead to decomposition. Monitor the reaction by TLC and find the optimal temperature that drives the reaction to completion without significant byproduct formation. |
| Poor Quality Starting Materials | Impurities in phenylhydrazine or pyruvic acid can lead to side reactions. Use freshly purified starting materials. |
| Suboptimal Solvent | The solvent can influence the reaction rate. Common solvents include ethanol, acetic acid, or toluene. In some cases, running the reaction neat (without solvent) might be effective. |
| Formation of Regioisomers (with substituted precursors) | With unsymmetrical ketones, a mixture of regioisomers can form. The regioselectivity can be influenced by the nature of the acid catalyst and the steric and electronic properties of the substituents.[4] |
Issue: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Polymerization | As mentioned in the FAQs, this is often caused by harsh acidic conditions and high temperatures. Use a milder acid catalyst and control the temperature carefully. |
| Incomplete Cyclization | If the intermediate phenylhydrazone is still present, the cyclization conditions (acid strength, temperature) may be too mild or the reaction time too short. |
| Side reactions of starting materials | Phenylhydrazine can decompose, and pyruvic acid can undergo self-condensation under certain conditions. Ensure a controlled and gradual heating of the reaction mixture. |
Reissert Indole Synthesis
Issue: Low Yield of Indole-2-Carboxylic Acid
| Potential Cause | Troubleshooting Steps |
| Incomplete Condensation | The initial condensation of o-nitrotoluene and diethyl oxalate requires a strong base (e.g., sodium ethoxide). Ensure anhydrous conditions and a sufficiently strong base to drive the reaction to completion. Potassium ethoxide has been reported to give better results than sodium ethoxide.[5] |
| Inefficient Reduction | The reduction of the nitro group is a critical step. Various reducing agents can be used, including iron in acetic acid, tin(II) chloride, or catalytic hydrogenation (e.g., H₂/Pd-C).[6][7] The choice of reducing agent can significantly impact the yield. It is advisable to screen different reducing agents and conditions. |
| Side Reactions during Reduction | Under certain reduction conditions, side products can form. For example, with some substituted indoles, reduction with PtO₂ in ethanol can lead to the formation of quinolones.[7] |
| Product Loss during Workup | Indole-2-carboxylic acid has some solubility in water. Minimize the amount of water used during the workup and consider back-extracting the aqueous layers with an organic solvent. |
Data Presentation
Table 1: Comparison of Catalysts for Fischer Indole Synthesis of Indole-2-Carboxylic Acid
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Zinc Chloride | Not specified | Not specified | Moderate | [2][3] |
| Polyphosphoric Acid (PPA) | Benzene | Not specified | Good | [8] |
| Sulfuric Acid | Ethanol | Reflux | Not specified | [3] |
| Hydrochloric Acid | Ethanol | Not specified | Not specified | [3] |
Table 2: Comparison of Reducing Agents for the Reissert Synthesis of Indole-2-Carboxylic Acid
| Reducing Agent | Solvent | Yield (%) | Reference |
| Ferrous Sulfate / Ammonia | Water | Not specified | [4][7] |
| Iron powder / Acetic Acid/Ethanol | Acetic Acid/Ethanol | Not specified | [7] |
| Zinc dust / Acetic Acid | Acetic Acid | Good | [5] |
| Sodium Dithionite | Not specified | Not specified | [7] |
| Catalytic Hydrogenation (H₂/Pd-C) | Not specified | Good | [6] |
Note: The yields for the Reissert synthesis are generally reported to be in the good to high range (60-80%), but a direct comparison of these reducing agents under the same conditions for the synthesis of the parent indole-2-carboxylic acid is not available in the cited literature.[6]
Experimental Protocols
Fischer Indole Synthesis of Indole-2-Carboxylic Acid
Materials:
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Phenylhydrazine
-
Pyruvic acid
-
Polyphosphoric acid (PPA)
-
Benzene
-
Sodium bicarbonate solution
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Hydrochloric acid
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in a suitable solvent like ethanol or acetic acid. Add pyruvic acid (1 equivalent) dropwise while stirring. The mixture may warm up. Stir for 30-60 minutes at room temperature. The phenylhydrazone may precipitate.
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Cyclization: To the mixture containing the phenylhydrazone, add polyphosphoric acid (a sufficient amount to ensure good stirring). Heat the mixture with stirring. The reaction temperature will depend on the specific substrate and should be optimized (typically in the range of 80-150 °C). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it onto crushed ice. Neutralize the acidic solution carefully with a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
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Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude indole-2-carboxylic acid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane).
Reissert Indole Synthesis of Indole-2-Carboxylic Acid
Materials:
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o-Nitrotoluene
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Diethyl oxalate
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Sodium ethoxide
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Ethanol
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Zinc dust
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Acetic acid
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Hydrochloric acid
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Sodium hydroxide
Procedure:
-
Condensation: In a three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol. Add a mixture of o-nitrotoluene (1 equivalent) and diethyl oxalate (1 equivalent) dropwise to the sodium ethoxide solution with stirring. After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Isolation of Intermediate: Cool the reaction mixture and pour it into ice water. Acidify with dilute hydrochloric acid to precipitate the ethyl o-nitrophenylpyruvate. Filter the solid, wash with water, and dry.
-
Reductive Cyclization: In a round-bottom flask, suspend the ethyl o-nitrophenylpyruvate in glacial acetic acid. Add zinc dust (excess) portion-wise with vigorous stirring. The reaction is exothermic and may require cooling. After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Work-up and Hydrolysis: Filter off the excess zinc and wash it with acetic acid. The filtrate contains the ethyl indole-2-carboxylate. To obtain the carboxylic acid, the ester can be hydrolyzed by adding a solution of sodium hydroxide and heating the mixture.
-
Purification: After hydrolysis, cool the mixture and acidify with hydrochloric acid to precipitate the indole-2-carboxylic acid. Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. C. Indole and its derivatives can also be synthesised by a variety of met.. [askfilo.com]
- 3. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Decarboxylation of Indole-2-Carboxylic Acids under Thermal Stress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the thermal decarboxylation of indole-2-carboxylic acids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Decarboxylated Product | Reaction temperature is too low for effective decarboxylation. | Gradually increase the reaction temperature in 10-20°C increments. Optimal temperatures often range from 95°C to 230°C depending on the solvent and substrate.[1][2] |
| Inefficient heat transfer within the reaction mixture. | Ensure vigorous stirring to maintain a homogenous temperature throughout the reaction vessel. For viscous reaction mixtures, consider using a higher boiling point solvent to improve heat transfer. | |
| The substrate is particularly stable and requires a catalyst. | Introduce a catalyst such as an organic acid (e.g., formic acid) or a metal salt (e.g., copper chromite, silver carbonate).[2] | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If starting material is still present after the initial reaction time, extend the duration in increments of 1-2 hours. Reaction times can range from a few hours to over 12 hours.[2][3] |
| Steric hindrance from substituents on the indole ring or aryl halides (in cross-coupling reactions) may slow down the reaction.[3] | For sterically hindered substrates, consider using a higher reaction temperature or a more effective catalyst system. | |
| Product Decomposition | The reaction temperature is too high, or the product is exposed to high temperatures for a prolonged period. | If product decomposition is observed (e.g., charring, formation of multiple byproducts), reduce the reaction temperature. Alternatively, consider using a method that allows for shorter reaction times, such as microwave-assisted synthesis. |
| The decarboxylated indole product is unstable under the reaction conditions. | Once the reaction is complete, cool the mixture promptly and proceed with the work-up and purification steps to minimize degradation. | |
| Formation of Side Products/Impurities | The starting material or solvent is not pure. | Ensure the purity of the indole-2-carboxylic acid and the solvent before starting the reaction. |
| Side reactions, such as polymerization or reactions with the solvent, may occur at high temperatures. | If significant side product formation is observed, a lower reaction temperature or a different solvent may be necessary. For instance, using a hydrogen donor solvent like tetralin can sometimes reduce the formation of arylated byproducts.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the general temperature range for the thermal decarboxylation of indole-2-carboxylic acids?
A1: The temperature range for thermal decarboxylation can be quite broad, typically falling between 85°C and 230°C.[1][2] The optimal temperature is dependent on the specific substrate, the solvent used, and whether a catalyst is employed. For example, in N,N-dimethylformamide (DMF) with an organic acid catalyst, temperatures of 95-100°C have been shown to be effective.[2] In contrast, heating the neat indole-2-carboxylic acid may require temperatures as high as 230°C.[1]
Q2: What solvents are commonly used for this reaction?
A2: High-boiling point polar aprotic solvents are frequently used. These include N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), and quinoline.[3] The choice of solvent can influence the reaction temperature and the solubility of the starting material and any catalysts.
Q3: Can a catalyst improve the efficiency of the decarboxylation?
A3: Yes, catalysts can significantly improve the rate and yield of the reaction, often allowing for lower reaction temperatures. Organic acids, such as formic acid or acetic acid, have been used as effective catalysts in polar aprotic solvents.[2] Metal-based catalysts, including copper chromite and silver carbonate, are also employed, particularly in solvents like quinoline or DMSO.[3]
Q4: What is the proposed mechanism for the thermal decarboxylation of indole-2-carboxylic acids?
A4: For many carboxylic acids, the proposed mechanism for thermal decarboxylation involves a unimolecular heterolytic fission, leading to the formation of a carbanion intermediate after the loss of carbon dioxide.[5][6] This carbanion is then protonated to yield the final indole product.
Q5: Are there any common side reactions to be aware of?
A5: The primary side reaction of concern is the thermal decomposition of the desired indole product, especially under prolonged heating at high temperatures. In some cases, particularly in aromatic solvents, the formation of arylated byproducts through free radical mechanisms has been observed.[4] Additionally, incomplete reaction will leave unreacted starting material in the product mixture.
Q6: How can I monitor the progress of the reaction?
A6: The progress of the decarboxylation can be monitored by the cessation of carbon dioxide evolution. For more accurate tracking, thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to observe the disappearance of the starting material and the appearance of the product.
Experimental Protocols
Method 1: Thermal Decarboxylation in a High-Boiling Solvent with an Organic Acid Catalyst
This protocol is adapted from a procedure using N,N-dimethylformamide (DMF) and formic acid.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the indole-2-carboxylic acid in DMF.
-
Addition of Catalyst: Add a catalytic amount of formic acid to the solution.
-
Heating: Heat the reaction mixture to 95-100°C with vigorous stirring.
-
Reaction Monitoring: Maintain the temperature and monitor the reaction for completion (typically several hours). The reaction can be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed by distillation under reduced pressure.
-
Purification: The resulting crude product can be purified by a suitable method, such as flash chromatography.
Method 2: Catalyst-Free Thermal Decarboxylation
This method is suitable for substrates that undergo decarboxylation at higher temperatures without significant degradation.
-
Reaction Setup: Place the indole-2-carboxylic acid in a flask suitable for heating to high temperatures, equipped with a distillation apparatus to collect the product if it is volatile.
-
Heating: Heat the solid indole-2-carboxylic acid above its melting point to the temperature required for decarboxylation (can be up to 230°C).[1]
-
Product Collection: If the product is volatile, it can be distilled directly from the reaction flask as it is formed.
-
Purification: The collected product can be further purified if necessary, for example, by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Decarboxylation of Substituted Indole-2-Carboxylic Acids
| Substrate | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Methyl-1H-indole-2-carboxylic acid | DMF | None | 95-100 | 6 | 62 | [2] |
| 3-Methyl-1H-indole-2-carboxylic acid | DMF | Formic Acid | 95-100 | 6 | 96 | [2] |
| 3-Methyl-1H-indole-2-carboxylic acid | DMSO | Silver Carbonate & Acetic Acid | 140 | 6 | 71 | [2] |
| Indole-2-carboxylic acid | N/A (neat) | None | 230 | N/A | N/A | [1] |
| Indole-2-carboxylic acid derivatives | NMP | Cu₂O | 160 | 12 | up to 99 | [3] |
Visualizations
Caption: General experimental workflow for the thermal decarboxylation of indole-2-carboxylic acids.
Caption: Proposed mechanism of thermal decarboxylation via a carbanion intermediate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 3. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 4. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
Technical Support Center: Preventing Oxidation of Aniline Derivatives in Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the prevention of oxidation in aniline derivatives during synthetic procedures. Researchers, scientists, and drug development professionals can utilize this resource to address common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are aniline and its derivatives so susceptible to oxidation?
A1: The amino group (-NH₂) on the aniline ring is an electron-donating group, which makes the aromatic ring electron-rich.[1] This high electron density makes aniline and its derivatives prone to losing electrons, a process known as oxidation.[1] Factors such as the presence of atmospheric oxygen, the choice of metal ions (which can act as oxidizing agents), solvent, and pH can all facilitate this process, leading to undesired side products and lower yields.[1]
Q2: What are the common visual indicators of aniline oxidation during a reaction?
A2: A primary sign of aniline oxidation is a distinct change in the color of the reaction mixture.[1] Simple amines like aniline often change color upon air oxidation.[1] The formation of highly colored impurities, such as nitrobenzene, benzoquinones, or polymeric species like polyaniline, can cause the solution to turn yellow, brown, dark green, or even black.[1] If you observe such color changes, it is a strong indication that your aniline derivative is oxidizing.[1]
Q3: What are the general strategies to prevent the oxidation of aniline derivatives?
A3: Several effective strategies can be employed to minimize or prevent the oxidation of aniline derivatives:
-
Working Under an Inert Atmosphere: Displacing oxygen from the reaction environment by using an inert gas like nitrogen or argon is a primary and highly effective method.[1][2]
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pH Control: The rate of aniline oxidation is significantly influenced by the pH of the reaction medium.[1]
-
Use of Protecting Groups: Temporarily masking the amino group with a protecting group can prevent its oxidation.[1][3]
-
Use of Antioxidants/Reducing Agents: Adding a sacrificial substance that oxidizes more readily than the aniline derivative can offer protection.[1]
-
Purification of Reagents: Ensuring the aniline starting material is pure and colorless can help prevent oxidation.[4]
Q4: How do substituents on the aniline ring affect its susceptibility to oxidation?
A4: The susceptibility of an aniline derivative to oxidation is related to its redox potential. Electron-donating groups (EDGs) generally lower the redox potential, making the compound easier to oxidize, while electron-withdrawing groups (EWGs) increase the redox potential, making it more resistant to oxidation.[1]
Troubleshooting Guide
Issue 1: My reaction solution turns dark brown or black upon reagent addition.
This is a common indication of aniline oxidation, which can be triggered by exposure to air or the presence of oxidizing agents.[1][4]
| Cause | Proposed Solution |
| Air Oxidation | The aniline derivative is likely oxidizing upon contact with atmospheric oxygen, a process that can be catalyzed by other reagents like metal salts.[1] |
| Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[2] | |
| Acid-Catalyzed Oxidation | Aniline oxidation rates can increase in acidic conditions, often reaching a maximum near the pKa of the specific aniline derivative.[1] |
| Solution: Adjust and buffer the pH of the reaction mixture to maintain an optimal pH for stability.[1] | |
| Oxidizing Reagents | Certain reagents, such as some metal salts, can themselves act as oxidizing agents.[1] |
| Solution: Choose reagents that are less likely to promote oxidation. If this is not possible, consider protecting the amine functionality. |
Issue 2: I am observing a mixture of products, suggesting side reactions from aniline oxidation.
Unwanted side reactions, such as polymerization or the formation of various oxidation products like nitrobenzene and benzoquinones, can occur.[1]
| Cause | Proposed Solution |
| High Reactivity of the Amino Group | The high electron density of the aniline ring makes it highly reactive and prone to non-selective oxidation, leading to a mixture of products. |
| Solution: Employ a protecting group strategy. Acetylation of the amine to form an acetanilide is a common and effective method to temporarily reduce the activating effect of the amino group.[1][5] | |
| Harsh Reaction Conditions | Elevated temperatures and the presence of strong oxidizing agents can lead to over-oxidation and the formation of multiple products. |
| Solution: Optimize reaction conditions by, for example, lowering the temperature. Add reagents slowly to control the reaction rate and minimize oxidation.[1] |
Experimental Protocols
Protocol 1: Performing a Reaction Under an Inert Atmosphere
This protocol describes a standard procedure for conducting a reaction while minimizing exposure to atmospheric oxygen.[1]
1. Setup:
-
Assemble the glassware (e.g., round-bottom flask, condenser) and flame-dry it under a vacuum to remove moisture.
-
Allow the glassware to cool to room temperature under a stream of inert gas (nitrogen or argon).
-
Use a gas bubbler to monitor the gas flow.
2. Reagent Addition:
-
Dissolve the aniline derivative and other reagents in separate flasks using degassed solvents.
-
Transfer the solutions to the reaction flask via cannula or a dropping funnel.
3. Reaction:
-
Stir the reaction mixture under a constant positive pressure of the inert gas for the required duration.
4. Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Perform the work-up procedure as quickly as possible to minimize air exposure.
-
If the product is also air-sensitive, filtration and washing should be performed using Schlenk line techniques.
Protocol 2: Protection of an Aniline Derivative by Acetylation
Acetylation is a common method to protect the amino group, reducing its susceptibility to oxidation.[1][5]
1. Dissolve Aniline:
-
In a round-bottom flask, dissolve the aniline derivative in a suitable solvent such as dichloromethane or glacial acetic acid.[1][4]
2. Add Acetylating Agent:
-
Slowly add acetic anhydride to the solution with constant stirring.[4]
3. Reaction:
-
Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting aniline.[1]
4. Isolation:
-
Quench the reaction by slowly adding water or an aqueous solution of sodium bicarbonate.[1]
-
Extract the product with a suitable organic solvent.[1]
5. Purification:
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[1]
-
The resulting acetanilide can be purified by recrystallization or column chromatography.[1]
Protocol 3: Deprotection of Acetanilide
After subsequent reactions, the acetyl protecting group can be removed to regenerate the aniline.[1]
1. Hydrolysis:
-
Dissolve the protected compound in a mixture of ethanol and water.
-
Add a catalytic amount of a strong acid (e.g., HCl) or base (e.g., NaOH).
2. Reflux:
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
3. Isolation and Purification:
-
Upon completion, cool the reaction mixture and neutralize it.
-
Extract the aniline product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the deprotected aniline derivative.
Visualizations
Caption: Troubleshooting workflow for suspected aniline oxidation.
Caption: General workflow for using a protecting group strategy.
References
Technical Support Center: Synthesis of Indole-2-Carboxylic Acids - Scale-Up Challenges
Welcome to the technical support center for the synthesis of indole-2-carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis from the lab to pilot and production scales. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are experiencing a significant drop in yield when scaling up the synthesis of indole-2-carboxylic acid from a 10g to a 1kg scale. What are the most likely causes and how can we troubleshoot this?
A1: A drop in yield upon scale-up is a common issue and can be attributed to several factors that are less pronounced at the laboratory scale. The primary areas to investigate are mass and heat transfer limitations, inefficient mixing, and changes in reaction kinetics.
Troubleshooting Steps:
-
Heat Transfer: Exothermic reactions can lead to localized overheating in large reactors, causing degradation of starting materials, intermediates, or the final product.
-
Mixing Efficiency: Inadequate mixing can result in localized "hot spots" or areas of high reactant concentration, leading to side reactions and impurity formation.
-
Solution: Evaluate the reactor's agitator design and speed. Ensure that the mixing is sufficient to maintain a homogenous reaction mixture. For multi-phasic reactions, ensure proper dispersion of the phases.
-
-
Reagent Addition: The rate and method of reagent addition become critical at a larger scale.
-
Solution: A slow, subsurface addition of a critical reagent can prevent localized high concentrations and associated side reactions.
-
-
Reaction Time: Reaction endpoints may differ at a larger scale due to the factors mentioned above.
-
Solution: Do not rely solely on the reaction time from the lab-scale experiment. Implement in-process controls (e.g., HPLC, TLC) to monitor the reaction progress and determine the optimal endpoint.
-
Q2: During the work-up of our large-scale synthesis, we are struggling with the formation of a persistent emulsion during liquid-liquid extraction. How can we resolve this?
A2: Emulsion formation is a frequent challenge during the scale-up of extractions, particularly when dealing with acidic compounds like carboxylic acids that can act as surfactants.
Troubleshooting Steps:
-
pH Adjustment: Ensure the pH of the aqueous phase is appropriately adjusted to either fully protonate the carboxylic acid (for extraction into an organic solvent) or deprotonate it to the carboxylate salt (for extraction into the aqueous phase). The general rule is to adjust the pH to at least 2 units below the pKa for the former and 2 units above for the latter.
-
Solvent Choice: The choice of extraction solvent can influence emulsion formation.
-
Solution: Experiment with different organic solvents. Sometimes, a less polar solvent can reduce the tendency for emulsion formation.
-
-
Addition of Salt: Increasing the ionic strength of the aqueous phase can help to break emulsions.
-
Solution: Add a saturated brine solution (NaCl) to the extraction mixture.
-
-
Mechanical Methods: Gentle agitation or stirring is preferred over vigorous shaking which can promote emulsion formation. If an emulsion has formed, allowing the mixture to stand for an extended period, gentle warming, or filtration through a pad of celite can sometimes resolve the issue.
Q3: Our final product of indole-2-carboxylic acid has a dark coloration after large-scale synthesis, which was not an issue at the lab scale. What causes this and how can we purify it?
A3: Dark coloration often indicates the presence of impurities from side reactions or product degradation, which can be exacerbated by the longer reaction times and higher temperatures that can occur during scale-up.[3]
Troubleshooting and Purification Options:
-
Identify the Source: Review the reaction conditions. Overheating during the reaction or solvent removal are common culprits.[3]
-
Activated Carbon Treatment: This is an effective method for removing colored impurities.
-
Protocol: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat the mixture for a short period, and then perform a hot filtration to remove the carbon.[3]
-
-
Recrystallization: This is a powerful purification technique for obtaining high-purity crystalline solids.
-
Protocol: Select a solvent or solvent system in which the indole-2-carboxylic acid is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. Dissolve the crude product in a minimal amount of the hot solvent, filter hot to remove insoluble impurities, and then allow the solution to cool slowly to induce crystallization.[3]
-
-
Control of Reaction Conditions: To prevent the formation of colored impurities in future batches, ensure strict temperature control and consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Q4: We are using a palladium catalyst for a cross-coupling step in our synthesis, and we are facing challenges with residual palladium in the final product on a large scale. What are the best methods for its removal?
A4: Removing heavy metal catalysts to meet regulatory requirements (typically <10 ppm) is a critical step in pharmaceutical manufacturing.
Troubleshooting and Removal Strategies:
-
Metal Scavengers: These are solid-supported reagents with functional groups that chelate to the metal, allowing for its removal by filtration. Thiol-functionalized silica gels are commonly used for palladium scavenging.
-
Extraction: A series of aqueous washes with a chelating agent (e.g., EDTA) or a solution containing a sacrificial ligand can help to extract the residual metal.
-
Crystallization: Often, a well-executed crystallization can significantly reduce the level of metal contaminants as they are typically excluded from the crystal lattice of the product.
-
Activated Carbon: In some cases, treatment with activated carbon can also help to reduce residual metal levels.
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Routes to Indole-2-Carboxylic Acid
| Synthetic Route | Starting Materials | Scale | Reported Yield | Reference |
| Fischer Indole Synthesis | Phenylhydrazine, Pyruvic Acid | Lab Scale | ~70-80% | [4] |
| From o-Nitrotoluene | o-Nitrotoluene, Diethyl Oxalate | 1 mole | High | [5][6] |
| Hydrogenation of Indole | Indole-2-carboxylic acid ester | Lab Scale | 41-44% | [7] |
| Pd-catalyzed Hydrogen Reduction | 3-(2-nitrophenyl)-2-oxopropanoic sodium salt | Lab Scale | 56% | [8] |
Table 2: Common Impurities and their Identification
| Impurity | Potential Source | Analytical Method for Detection |
| Unreacted Starting Materials | Incomplete reaction | HPLC, TLC, NMR |
| Regioisomers | Lack of regioselectivity in substitution reactions | HPLC, LC-MS, NMR |
| Over-alkylation/acylation Products | Poor control of stoichiometry | HPLC, LC-MS |
| Degradation Products | Harsh reaction conditions (high temp, strong acid/base) | HPLC, LC-MS |
| Residual Solvents | Inefficient drying | GC-HS |
| Residual Metal Catalyst | Incomplete removal after catalytic steps | ICP-MS |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of Indole-2-Carboxylic Acid from o-Nitrotoluene and Diethyl Oxalate
This protocol is adapted from literature procedures and includes considerations for scale-up.[5][6]
Step 1: Condensation
-
To a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add o-nitrotoluene (1.0 mole equivalent) and diethyl oxalate (1.5 mole equivalents).
-
Under an inert atmosphere (e.g., nitrogen), slowly add a solution of sodium ethoxide in ethanol (18%) while maintaining the temperature between 20-30°C.
-
Stir the reaction mixture for 16-20 hours at ambient temperature.
-
Remove the ethanol by distillation under reduced pressure to obtain the intermediate product.
Step 2: Reduction and Cyclization
-
Dissolve the intermediate from Step 1 in a 30% aqueous alkaline solution.
-
Extract with a suitable organic solvent to remove non-polar impurities.
-
To the aqueous layer, add an 80% solution of hydrazine hydrate (3.0 mole equivalents) and a catalytic amount of ferrous hydroxide (0.05 mole equivalents).
-
Heat the mixture to 80-90°C and maintain for 3-4 hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and slowly add it to a 25-30% solution of hydrochloric acid to precipitate the crude indole-2-carboxylic acid.
Step 3: Purification
-
Filter the crude product and wash with cold water.
-
Dissolve the crude solid in deionized water by adjusting the pH to 7-8 with a 30% sodium hydroxide solution.
-
Add activated carbon (e.g., 1-2% w/w) and stir for 1 hour.
-
Filter to remove the activated carbon.
-
Acidify the filtrate with hydrochloric acid to a pH of 1-2 to precipitate the purified indole-2-carboxylic acid.
-
Filter the product, wash with cold deionized water, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of indole-2-carboxylic acid.
Caption: Troubleshooting decision tree for addressing low yield issues during scale-up.
References
- 1. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 6. CN102020600B - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Characterization of Impurities in 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid. The information provided will assist in identifying and characterizing potential impurities that may be encountered during synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities found in this compound?
A1: The most common process-related impurities typically arise from the synthetic route. These can include:
-
Unreacted Starting Material: 4-Methoxy-1H-indole-2-carboxylic acid is the immediate precursor and may be present if the N-methylation reaction is incomplete.
-
Byproducts of N-methylation: Depending on the methylating agent used, side reactions can occur. For instance, using dimethyl carbonate can lead to the formation of the methyl ester of the target molecule through O-methylation of the carboxylic acid.
-
Residual Solvents and Reagents: Solvents used during synthesis and purification (e.g., DMF, ethyl acetate) and leftover reagents or their byproducts can be present in the final product.
Q2: What are the likely degradation products of this compound?
A2: Degradation can be initiated by factors such as heat, light, and exposure to acidic or basic conditions. Potential degradation products include:
-
Oxidation Products: The indole ring is susceptible to oxidation, which can lead to various oxidized derivatives.[1]
-
Hydrolysis Products: Under certain conditions, the methoxy group can be hydrolyzed to a hydroxyl group.
-
Decarboxylation Products: At elevated temperatures, the carboxylic acid group may be lost, resulting in 4-methoxy-1-methyl-1H-indole.
Q3: How can I perform a forced degradation study to identify potential degradation products?
A3: Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradants.[2][3][4][5] A typical study involves exposing the compound to the following conditions:
-
Acidic Hydrolysis: Refluxing with 0.1N HCl.[5]
-
Basic Hydrolysis: Refluxing with 0.1N NaOH.[5]
-
Oxidation: Treatment with hydrogen peroxide.
-
Thermal Degradation: Heating the solid material.
-
Photolytic Degradation: Exposing the compound to UV and visible light.[3]
The resulting mixtures are then analyzed by a stability-indicating method, typically HPLC, to separate and identify the degradation products.
Troubleshooting Guides
Problem: An unexpected peak is observed in the HPLC chromatogram of my sample.
-
Potential Cause 1: Incomplete N-methylation.
-
Troubleshooting Step: Compare the retention time of the unknown peak with a standard of the starting material, 4-Methoxy-1H-indole-2-carboxylic acid.
-
-
Potential Cause 2: O-methylation of the carboxylic acid.
-
Troubleshooting Step: Analyze the sample using HPLC-MS to determine the mass-to-charge ratio (m/z) of the impurity. The methyl ester will have a molecular weight that is 14 units higher than the starting material.
-
-
Potential Cause 3: A degradation product has formed.
-
Troubleshooting Step: Review the storage conditions and handling of the sample. If degradation is suspected, perform forced degradation studies to see if the unknown peak matches any of the resulting degradation products.
-
Problem: The purity of my sample is lower than expected after synthesis.
-
Potential Cause 1: Sub-optimal reaction conditions.
-
Troubleshooting Step: Re-evaluate the reaction parameters, including temperature, reaction time, and the stoichiometry of the reagents. Incomplete reactions can leave significant amounts of starting material.
-
-
Potential Cause 2: Inefficient purification.
-
Troubleshooting Step: Assess the purification method. Techniques like column chromatography or recrystallization may need to be optimized to effectively remove byproducts and unreacted starting materials.
-
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Name | Potential Origin | Recommended Analytical Technique |
| 4-Methoxy-1H-indole-2-carboxylic acid | Incomplete reaction | HPLC, TLC, LC-MS |
| This compound methyl ester | Side reaction (O-methylation) | HPLC, LC-MS, GC-MS |
| 4-Hydroxy-1-methyl-1H-indole-2-carboxylic acid | Degradation (Hydrolysis) | HPLC, LC-MS |
| 4-Methoxy-1-methyl-1H-indole | Degradation (Decarboxylation) | HPLC, GC-MS |
| Oxidized derivatives | Degradation (Oxidation) | HPLC, LC-MS |
| Residual Solvents (e.g., DMF, Ethyl Acetate) | Synthesis/Purification | GC-HS (Headspace Gas Chromatography) |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate the main component from potential process-related impurities and degradation products.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (or other suitable buffer agent)
-
This compound reference standard and test sample.
-
-
Sample Preparation:
-
Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.
-
Accurately weigh and dissolve approximately 10 mg of the sample in the diluent in a 10 mL volumetric flask to achieve a concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the purity of the main peak using area normalization. Identify and quantify impurities by comparing their retention times and response factors (if known) to corresponding standards.
2. Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v), potentially with a small amount of acetic acid to improve the spot shape of the carboxylic acid.
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Visualization: UV light (254 nm).
Visualizations
Caption: Workflow for the identification and characterization of impurities.
Caption: Troubleshooting guide for an unexpected peak in an HPLC chromatogram.
References
Validation & Comparative
Spectroscopic Analysis of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid. Due to the absence of publicly available experimental spectra for the target compound, this guide leverages data from structurally similar analogues to predict and contextualize its spectroscopic characteristics. This information is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of indole derivatives.
Executive Summary
Comparative Spectroscopic Data
The following tables summarize the available NMR and mass spectrometry data for the selected analogues. These values provide a basis for predicting the spectral properties of this compound.
Table 1: ¹H NMR Data of Indole-2-carboxylic Acid Analogues (in DMSO-d₆)
| Compound | H3 (ppm) | H5 (ppm) | H6 (ppm) | H7 (ppm) | OCH₃ (ppm) | NCH₃ (ppm) | NH (ppm) | COOH (ppm) |
| 4-Methoxy-1H-indole-2-carboxylic acid (Predicted) | ~7.0-7.2 | ~6.6-6.8 | ~7.1-7.3 | ~6.9-7.1 | ~3.8-4.0 | ~3.9-4.1 | - | ~12.5-13.5 |
| 5-Methoxy-1H-indole-2-carboxylic acid[1] | 7.05 | 7.11 | 6.93 | 7.37 | 3.77 | - | 11.6 | 12.9 |
| Indole-2-carboxylic acid[2] | 7.08 | 7.14 | 7.26 | 7.67 | - | - | 11.8 | 13.0 |
Note: Predicted values for this compound are estimations based on substituent effects observed in related structures.
Table 2: ¹³C NMR Data of Indole-2-carboxylic Acid Analogues
| Compound | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | COOH | OCH₃ | NCH₃ |
| This compound (Predicted) | ~130-135 | ~100-105 | ~138-142 | ~153-157 | ~105-110 | ~120-125 | ~110-115 | ~125-130 | ~163-168 | ~55-60 | ~30-35 |
| General Indole Derivatives[3] | 128 | 102 | 136 | 120 | 122 | 121 | 111 | 127 | - | - | - |
Note: Predicted values are based on typical chemical shifts for substituted indoles.[3]
Table 3: Mass Spectrometry Data of Indole-2-carboxylic Acid Analogues
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Peaks (m/z) |
| This compound | C₁₁H₁₁NO₃ | 205.21 | Expected: 205 (M+), 160 ([M-COOH]+) |
| 4-Methoxy-1H-indole-2-carboxylic acid[4] | C₁₀H₉NO₃ | 191.18 | 191 (M+), 173, 130 |
| 1-Methyl-1H-indole-2-carboxylic acid[5] | C₁₀H₉NO₂ | 175.18 | 175 (M+), 130 ([M-COOH]+) |
| 5-Methoxy-1H-indole-2-carboxylic acid[1] | C₁₀H₉NO₃ | 191.18 | 191 (M+), 173, 158, 130 |
Predicted Spectral Characteristics of this compound
-
¹H NMR: The spectrum is expected to show a singlet for the N-methyl group around 3.9-4.1 ppm and a singlet for the methoxy group around 3.8-4.0 ppm. The aromatic protons will exhibit a specific splitting pattern influenced by the 4-methoxy group. The carboxylic acid proton will appear as a broad singlet at a downfield shift (12.5-13.5 ppm). The C3-proton is expected to be a singlet in the aromatic region.
-
¹³C NMR: The spectrum will show distinct signals for the N-methyl carbon (around 30-35 ppm) and the methoxy carbon (around 55-60 ppm). The aromatic carbons will have chemical shifts influenced by both the electron-donating methoxy group and the indole ring system. The carbonyl carbon of the carboxylic acid will be observed in the range of 163-168 ppm.
-
Mass Spectrometry: The molecular ion peak (M+) is expected at m/z 205. A significant fragment would be the loss of the carboxylic acid group (45 Da), resulting in a peak at m/z 160.
Experimental Protocols
The following are general experimental protocols for acquiring NMR and mass spectrometry data for indole carboxylic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system. Acquire data in both positive and negative ion modes.
-
EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or a gas chromatography (GC) system.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a synthetic organic compound like this compound.
Caption: Workflow for Synthesis and Characterization.
References
- 1. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]
- 2. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
A Comparative Analysis of 4-Methoxy-1-methyl-1H-indole-2-carboxylic Acid: HPLC and Crystallographic Insights
In the landscape of drug discovery and materials science, the analytical characterization of novel compounds is paramount. This guide provides a comparative analysis of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid, focusing on its High-Performance Liquid Chromatography (HPLC) and crystallographic properties. Due to the limited availability of public data for this specific molecule, this guide will leverage data from closely related structural analogs to provide a comprehensive comparative context for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for determining the purity and retention characteristics of a compound. For this compound, specific LCMS data has been reported in the literature, providing a benchmark for its chromatographic behavior.
Table 1: HPLC Data for this compound
| Compound | Retention Time (RT) | LCMS Method |
| This compound | 1.423, 1.47 min | Method 2 (as described in the source)[1][2] |
Note: The specific details of "Method 2" were not fully available in the public domain. For a direct comparison, running all compounds under the same standardized method would be necessary.
Comparative Crystallographic Analysis
Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule, which is crucial for understanding its physical properties and biological interactions. While crystallographic data for this compound is not publicly available, a detailed analysis of its structural isomer, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), offers valuable insights into the potential solid-state behavior of such indole derivatives. MI2CA is known to exist in at least two polymorphic forms, highlighting the structural diversity inherent in this class of compounds.
Table 2: Comparative Crystallographic Data of 5-Methoxy-1H-indole-2-carboxylic Acid Polymorphs
| Parameter | Polymorph 1 of MI2CA | Polymorph 2 of MI2CA |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| a (Å) | 13.079(3) | 4.0305(2) |
| b (Å) | 7.696(2) | 13.0346(6) |
| c (Å) | 35.185 | 17.2042(9) |
| β (°) | 91.06(3) | 91.871(5) |
| Volume (ų) | 3543.9(14) | 904.03(8) |
| Z | 16 | 4 |
| Key Structural Motif | Ribbons of two independent molecular chains | Cyclic dimers formed via hydrogen bonds[3][4] |
The existence of polymorphism in a closely related isomer underscores the importance of thorough solid-state characterization for this compound. The seemingly minor difference in the position of the methoxy group and the presence of an N-methyl group can significantly influence crystal packing and intermolecular interactions, thereby affecting physical properties like solubility and stability.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are generalized methodologies for the HPLC and crystallographic analyses discussed.
HPLC Analysis Protocol (General)
A general reversed-phase HPLC method suitable for the analysis of indole carboxylic acid derivatives is outlined below.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or a mass spectrometer (MS).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Gradient Program: A typical gradient might run from 5% to 95% mobile phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the compound's absorbance maximum (typically around 220 nm and 280 nm for indoles) or mass spectrometry for mass-to-charge ratio detection.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or a mixture of mobile phases A and B) to a concentration of approximately 1 mg/mL.
Single-Crystal X-ray Diffraction Protocol (General)
The following protocol describes a general procedure for obtaining single-crystal X-ray diffraction data.
-
Crystal Growth: Single crystals of the compound are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
Visualizing Analytical Workflows
To better illustrate the logical flow of the analytical processes, the following diagrams were generated using the DOT language.
Caption: Workflow for HPLC analysis of an indole carboxylic acid derivative.
Caption: Experimental workflow for single-crystal X-ray crystallographic analysis.
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations | MDPI [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of the Biological Activities of 4-Methoxy and 5-Methoxy Indole-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two closely related indole derivatives: 4-methoxyindole-2-carboxylic acid and 5-methoxyindole-2-carboxylic acid. While structurally similar, the seemingly minor difference in the position of the methoxy group on the indole ring leads to distinct biological activity profiles. This document summarizes the available experimental data to facilitate informed decisions in research and drug development.
Executive Summary
Direct comparative studies on the parent molecules, 4-methoxyindole-2-carboxylic acid and 5-methoxyindole-2-carboxylic acid, are limited in publicly available scientific literature. However, a key study on their N-rimantadine derivatives has revealed a significant difference in their antitubercular activity. The 4-methoxy derivative displayed a two-fold enhancement in activity against Mycobacterium tuberculosis compared to its 5-methoxy counterpart.
Individually, 5-methoxyindole-2-carboxylic acid (5-MICA) is the more extensively studied compound, with established neuroprotective, hypoglycemic, and enzyme-inhibiting properties. It is a known inhibitor of dihydrolipoamide dehydrogenase (DLDH), a key mitochondrial enzyme. The biological activities of 4-methoxyindole-2-carboxylic acid as a standalone agent are less well-documented, with its primary role in the literature being a synthetic intermediate for creating more complex, biologically active molecules.
Comparative Biological Activity Data
The most direct comparison of the biological efficacy of the 4-methoxy versus the 5-methoxy scaffold comes from a study on their N-rimantadine-indole-2-carboxamide derivatives.
| Compound Derivative | Target Organism | Assay | Result (MIC) | Reference |
| N-rimantadine-4-methoxyindole-2-carboxamide | Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay (MABA) | 2.84 µM | [1] |
| N-rimantadine-5-methoxyindole-2-carboxamide | Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay (MABA) | 5.67 µM | [1] |
MIC (Minimum Inhibitory Concentration): The lowest concentration of a drug that inhibits the visible growth of a microorganism.
This data suggests that for this particular class of derivatives, the 4-methoxy substitution is more favorable for antitubercular activity.
Biological Activity Profile of 5-Methoxyindole-2-Carboxylic Acid (5-MICA)
5-MICA has been investigated for several biological activities, with the most prominent being its neuroprotective and metabolic effects.
| Biological Activity | Key Findings | Experimental Model | Reference |
| Neuroprotection | Reduces infarct volume following ischemic stroke.[2][3] | Rat model of transient middle cerebral artery occlusion (tMCAO).[2][3] | [2][3] |
| Enzyme Inhibition | Inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH).[2][4] | In vivo and in vitro studies.[2][4] | [2][4] |
| Hypoglycemic Activity | Induces rapid hypoglycemia in fasted rats.[5] | In vivo rat models.[5] | [5] |
| Caloric Restriction Mimetic (potential) | Inhibition of DLDH is linked to effects similar to caloric restriction.[6] | Theoretical, based on mechanism of action. | [6] |
| Antidiabetic (potential) | Shows glucose-lowering ability.[4] | Studies in diabetic Chinese hamsters.[4] | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
References
- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 2. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties [mdpi.com]
- 3. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of methoxyindole 2-carboxylic acid and 4-pentenoic acid on adipose tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
A Comparative Guide to the Structure-Activity Relationship of Methylated Indole-2-Carboxylic Acids
Indole-2-carboxylic acid represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including roles as anticancer agents, antivirals, and enzyme inhibitors. The strategic placement of substituents on the indole ring is a key determinant of a compound's potency and selectivity. This guide provides a comparative analysis of how methylation at different positions on the indole-2-carboxylic acid core influences its biological activity, supported by experimental data and detailed protocols.
Structure-Activity Relationship (SAR) Overview
The biological activity of indole-2-carboxylic acid derivatives is highly sensitive to the position and nature of substituents on the indole nucleus. Methylation, in particular, can significantly alter a compound's potency by modifying its steric profile, lipophilicity, and electronic properties, thereby affecting its binding affinity to target proteins.
Generally, SAR studies reveal that:
-
Position 3: Substitution at the C3 position is frequently crucial for potent biological activity. A small alkyl group like methyl is often well-tolerated or beneficial.[1][2]
-
Position 5: The C5 position is a common site for modification, where methyl or halogen substituents can lead to a significant increase in potency.[1]
-
Indole Nitrogen (N1): The N-H group is often an important hydrogen bond donor for target interaction, and its substitution can lead to a decrease in activity.
The following diagram illustrates the key findings from SAR studies on the indole-2-carboxylic acid scaffold.
Comparative Activity Data
The following table summarizes quantitative data from various studies, comparing the biological activity of methylated indole-2-carboxylic acid derivatives against different targets. This allows for a direct comparison of how the position of the methyl group affects potency.
| Compound/Derivative | Structure/Modification | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |
| Indole-2-carboxylic acid | Unsubstituted Core | HIV-1 Integrase | 32.37 μM | [3] |
| Compound 17a | 6-halogenated benzene ring | HIV-1 Integrase | 3.11 μM | [3][4] |
| Compound 20a | C3 long branch, C6-halogenated benzene | HIV-1 Integrase | 0.13 μM | [5] |
| Compound 3a | 5-Chloro, 3-Methyl | Caspase Activation (T47D cells) | ~2.0 μM (Screening Hit) | [1] |
| Compound 9a | 5-Methyl, 3-Phenyl | Caspase Activation (T47D cells) | 0.1 μM | [1] |
| Compound 9o-1 | 6-acetamido derivative | IDO1 / TDO | 1.17 μM / 1.55 μM | [6] |
| Compound 45 | 5-Chloro, 3-Ethyl (carboxamide) | CB1 Receptor (Allosteric Modulator) | 79 nM | [2] |
Note: The table includes derivatives with other substitutions for comparative context. Activity values are extracted from the cited literature.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of SAR data, a detailed understanding of the experimental protocols is essential. Below is a representative methodology for an assay commonly used to evaluate these compounds.
Protocol: Caspase Activation Assay for Apoptosis Induction [1]
This cell-based assay quantifies the induction of apoptosis by measuring the activity of caspases, key enzymes in the apoptotic pathway.
-
Cell Culture: Human breast cancer cells (e.g., T47D) are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Cells are seeded into 96-well plates. After allowing them to attach, they are treated with various concentrations of the test compounds (methylated indole-2-carboxylic acid derivatives) for a specified period (e.g., 24-48 hours).
-
Cell Lysis: After incubation, the growth medium is removed, and a lysis buffer is added to each well to rupture the cells and release their contents, including activated caspases.
-
Caspase Activity Measurement: A specific caspase substrate (e.g., a peptide linked to a fluorophore or luminophore) is added to the cell lysate. If caspases are active, they will cleave the substrate, releasing the reporter molecule.
-
Data Acquisition: The fluorescence or luminescence is measured using a plate reader. The intensity of the signal is directly proportional to the caspase activity.
-
Data Analysis: The results are typically expressed as the concentration of the compound that produces 50% of the maximal effect (EC₅₀). These values are calculated by plotting the signal intensity against the compound concentration and fitting the data to a dose-response curve.
Workflow for a Structure-Activity Relationship Study
The process of establishing the SAR for a class of compounds like methylated indole-2-carboxylic acids follows a systematic workflow, from initial design to lead optimization.
Conclusion
The structure-activity relationship of methylated indole-2-carboxylic acids is highly dependent on the specific biological target. However, consistent patterns emerge from comparative studies. Methylation at the C3 and C5 positions of the indole ring frequently leads to enhanced potency, suggesting these are key areas for interaction with target proteins or for modifying the molecule's physicochemical properties to favor binding. In contrast, modification of the N1 indole nitrogen often proves detrimental. This guide highlights the importance of systematic modification and robust biological evaluation in elucidating these relationships, providing a valuable framework for researchers in the field of drug discovery and development.
References
- 1. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Assay Validation Using 4-Methoxy-1-methyl-1H-indole-2-carboxylic Acid as a Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of various indole derivatives, with 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid positioned as a reference standard. The indole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent anticancer effects.[1][2] This document summarizes experimental data, details key assay protocols, and visualizes relevant biological pathways and workflows to aid in the validation and selection of promising compounds for further development.
Data Presentation: Comparative Cytotoxicity of Indole Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of indole derivatives against various human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency. While direct comparative data for this compound is limited in the reviewed literature, the data presented for structurally related compounds provides a valuable benchmark for in vitro assay validation.
Table 1: In Vitro Anticancer Activity of Indole-2-Carboxylic Acid Derivatives and Related Compounds
| Compound ID | Cancer Cell Line | IC50 (µM) | Assay Type | Reference |
| This compound (Reference) | - | Data Not Available | - | - |
| Indole-2-carboxylic acid | HIV-1 Integrase Inhibition | 32.37 | Enzymatic Assay | [3] |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | IDO1 Inhibition | 1.17 | Enzymatic Assay | [4] |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | TDO Inhibition | 1.55 | Enzymatic Assay | [4] |
| 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid (20a) | HIV-1 Integrase Inhibition | 0.13 | Enzymatic Assay | [5] |
Table 2: In Vitro Cytotoxicity of Methoxy-Substituted Indole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Assay Type | Reference |
| Methoxy-substituted indole curcumin derivative (27) | HeLa (Cervical) | 4 | Cytotoxicity | [6] |
| Methoxy-substituted indole curcumin derivative (27) | Hep-2 (Laryngeal) | 12 | Cytotoxicity | [6] |
| Methoxy-substituted indole curcumin derivative (27) | A549 (Lung) | 15 | Cytotoxicity | [6] |
| 1-methyl-2-[bis(2-chloroethyl)aminomethyl]-3-carbethoxy-5-methoxy-6-bromoindole (T1089) | A549 (Lung) | 33.4 ± 1.3 | MTT Assay | [7] |
Experimental Protocols
A fundamental method for assessing the in vitro cytotoxicity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
MTT Assay Protocol
Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC50).
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 10,000 cells/well and incubate for 24 hours at 37°C.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).[10]
-
Incubation: Incubate the plate for a further 24-72 hours, depending on the cell line and experimental design.[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9][11]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan precipitate.[8][9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate a common signaling pathway affected by indole derivatives and a typical experimental workflow for in vitro cytotoxicity testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
Cross-Reactivity Profile of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount for assessing its selectivity and potential off-target effects. This guide provides a comparative overview of the anticipated cross-reactivity of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid based on available data for structurally related indole derivatives.
Currently, there are no publicly available, direct cross-reactivity studies specifically for this compound against a broad panel of biological targets. The information presented herein is extrapolated from research on the broader class of indole-2-carboxylic acid derivatives and aims to provide a predictive comparison and guide for future experimental design.
Comparison with Structurally Related Indole Derivatives
The indole scaffold is a well-recognized "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1] This inherent promiscuity suggests that derivatives of indole-2-carboxylic acid, including this compound, may exhibit cross-reactivity with various receptors, enzymes, and ion channels.
| Compound Class / Derivative | Potential Biological Targets | Known Activities & Selectivity Profile |
| Indole-2-Carboxylic Acid Derivatives (General) | Protein Kinases, DNA Topoisomerase, Tubulin | Anticancer, Antimicrobial, Anti-inflammatory, Antiviral.[1] The broad range of activities suggests a potential for cross-reactivity across different target families. |
| 1H-Indole-2-carboxamides | Trypanosoma cruzi CYP51 | Structure-activity relationship studies show that small, electron-donating groups at the 5-position (like methoxy) can confer moderate to good potency.[2][3] This highlights the influence of substituents on target engagement. |
| 2-carboxyphenyl-1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetate (TB 219) | Targets related to inflammation | Potent anti-inflammatory, analgesic, and antipyretic effects, comparable to or slightly more potent than indomethacin.[4] This suggests potential cross-reactivity with cyclooxygenase (COX) enzymes and other mediators of inflammation. |
Table 1. Comparative Biological Activities of Indole Derivatives. This table summarizes the known biological targets and activities of different classes of indole derivatives, providing a basis for predicting the potential cross-reactivity of this compound.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity profile of this compound, a systematic experimental approach is required. The following are standard methodologies employed in the pharmaceutical industry for selectivity profiling.
Broad Panel Radioligand Binding Assays
This high-throughput screening method assesses the ability of a compound to displace a radiolabeled ligand from a large number of receptors, ion channels, and transporters.
-
Objective: To identify potential off-target binding interactions.
-
Methodology:
-
A fixed concentration of the test compound (e.g., 10 µM) is incubated with membranes or cells expressing the target of interest in the presence of a specific radioligand.
-
After reaching equilibrium, the bound and free radioligand are separated.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
Significant inhibition of radioligand binding (typically >50%) indicates a potential interaction and warrants further investigation.
-
Enzyme Inhibition Assays
These assays measure the effect of a compound on the activity of a panel of enzymes, such as kinases, proteases, and phosphatases.
-
Objective: To identify potential off-target enzyme inhibition.
-
Methodology:
-
The test compound is incubated with the enzyme and its specific substrate under optimal reaction conditions.
-
The reaction is allowed to proceed for a defined period.
-
The formation of the product or the depletion of the substrate is measured using various detection methods (e.g., fluorescence, absorbance, luminescence).
-
A decrease in enzyme activity in the presence of the compound indicates inhibition.
-
Cellular Functional Assays
These assays evaluate the functional consequences of compound binding in a more physiologically relevant context.
-
Objective: To determine if the compound acts as an agonist, antagonist, or modulator of cellular signaling pathways.
-
Methodology:
-
Cells expressing the target of interest are treated with the test compound.
-
A specific cellular response, such as changes in second messenger levels (e.g., cAMP, Ca2+), protein phosphorylation, or gene expression, is measured.
-
The nature and potency of the compound's effect are determined.
-
Visualization of Experimental Workflow and Potential Signaling Pathways
The following diagrams illustrate the typical workflow for cross-reactivity screening and a generalized signaling pathway that could be modulated by an indole derivative.
Figure 1. A typical experimental workflow for determining the cross-reactivity and selectivity profile of a test compound.
Figure 2. A generalized signaling pathway potentially modulated by an indole derivative, illustrating possible points of cross-reactivity.
References
- 1. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological profiles of 2-carboxyphenyl-1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetate and 2-[(2-carboxyphenoxy)-carbonyl]phenyl-1-(4-chlorobenzoyl)-5-meth oxy-2- methylindole-3-acetate, new antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid and its Ester Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid and its corresponding ester analog. Due to the limited availability of direct comparative experimental data for these specific molecules, this guide synthesizes information from closely related indole-2-carboxylic acid derivatives and general principles of medicinal chemistry to infer their likely biological activities and mechanisms of action.
Executive Summary
The carboxylic acid moiety at the 2-position of the indole scaffold is frequently crucial for biological activity, often acting as a key interacting group with biological targets. In contrast, its ester analog is typically considered a prodrug, designed to enhance physicochemical properties like membrane permeability for improved bioavailability. The ester itself is generally less active, requiring in vivo hydrolysis by esterases to release the active carboxylic acid. This guide will explore the anticipated differences in their biological profiles, supported by data from related compounds.
Comparative Biological Activity
While direct experimental data for this compound and its ester analog is scarce in publicly available literature, studies on analogous compounds provide strong indications of their relative activities. A key example is the investigation of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors.
Table 1: Comparative Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives
| Compound Type | Target | Activity Metric (IC₅₀) | Outcome | Reference |
| Indole-2-carboxylic acids | HIV-1 Integrase | 3.11–15.56 μM | Active | [1][2] |
| Esterified Indole-2-carboxylates | HIV-1 Integrase | Not active | Inactive | [1][2] |
This data strongly suggests that the free carboxylic acid is essential for the observed anti-HIV activity, likely due to its ability to chelate metal ions in the enzyme's active site. The esterification of this group leads to a loss of this critical interaction and, consequently, a loss of inhibitory activity.
The Prodrug Strategy: Carboxylic Acid vs. Ester
The conversion of a carboxylic acid to its ester is a common prodrug strategy in drug development.[3][4] This approach aims to temporarily mask the polar carboxylic acid group, thereby increasing the molecule's lipophilicity.
Table 2: General Physicochemical and Biological Property Comparison
| Property | This compound | Ester Analog (e.g., Methyl Ester) | Rationale |
| Lipophilicity (LogP) | Lower | Higher | The ester group is less polar than the carboxylic acid. |
| Aqueous Solubility | Higher (as a salt) | Lower | The polar carboxylic acid group enhances solubility in aqueous media, especially at physiological pH. |
| Membrane Permeability | Lower | Higher | Increased lipophilicity facilitates passive diffusion across cell membranes. |
| Inherent Biological Activity | Potentially High | Potentially Low/Inactive | The carboxylic acid is often a key pharmacophoric feature for target interaction. |
| Metabolism | Standard metabolic pathways | Hydrolysis by esterases to the active carboxylic acid | The ester is designed to be a substrate for ubiquitous esterase enzymes. |
This strategy is graphically represented in the workflow below.
Caption: Prodrug activation workflow for the ester analog.
Potential Biological Activities and Signaling Pathways
Derivatives of indole-2-carboxylic acid have been investigated for a range of biological activities. The specific substitutions (4-methoxy and 1-methyl) on the indole ring will modulate this activity.
Antifungal Activity
Research has demonstrated that 6-methoxy-1H-indole-2-carboxylic acid possesses promising antifungal properties.[5][6][7][8][9] While the position of the methoxy group differs, this finding suggests that methoxy-substituted indole-2-carboxylic acids as a class are promising antifungal leads. The proposed mechanism of action for many antifungal agents involves the disruption of the fungal cell membrane or inhibition of key enzymes.
Anti-HIV Activity
As previously mentioned, indole-2-carboxylic acids have been identified as inhibitors of HIV-1 integrase.[1][2][10][11][12][13] This enzyme is crucial for the replication of the virus.
The signaling pathway below illustrates the role of HIV-1 integrase in the viral life cycle and its inhibition.
Caption: Inhibition of HIV-1 Integrase by Indole-2-Carboxylic Acids.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biological activity. Below are representative protocols for the key experiments discussed.
HIV-1 Integrase Strand Transfer Assay
This assay evaluates the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
-
Reagents and Materials: Recombinant HIV-1 integrase, donor DNA substrate (oligonucleotide), target DNA substrate (oligonucleotide), assay buffer, and the test compounds (this compound and its ester analog).
-
Procedure:
-
The test compounds are serially diluted in DMSO.
-
HIV-1 integrase is pre-incubated with the test compound or DMSO (vehicle control) in the assay buffer.
-
The donor DNA is added, and the mixture is incubated to allow for the 3'-processing reaction.
-
The target DNA is then added to initiate the strand transfer reaction, followed by another incubation period.
-
The reaction is stopped, and the DNA products are separated by gel electrophoresis.
-
The extent of inhibition is determined by quantifying the amount of strand transfer product.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the integrase activity (IC₅₀) is calculated from a dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.
-
Reagents and Materials: Fungal isolate (e.g., Candida albicans), RPMI-1640 medium, 96-well microtiter plates, and the test compounds.
-
Procedure:
-
The test compounds are serially diluted in the RPMI-1640 medium in the wells of a 96-well plate.
-
A standardized inoculum of the fungal suspension is added to each well.
-
Positive (no drug) and negative (no fungus) control wells are included.
-
The plates are incubated at 35°C for 24-48 hours.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Conclusion
Based on the available evidence from related compounds and established principles of medicinal chemistry, this compound is predicted to be the biologically active species, while its ester analog is likely to function as a prodrug with little to no inherent activity. The free carboxylic acid is crucial for interactions with biological targets, as exemplified by the inhibition of HIV-1 integrase. Future direct comparative studies are necessary to definitively confirm the biological activity profiles of these specific compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel | Ain Shams Scholar [research.asu.edu.eg]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 12. Indole-based Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole-based allosteric inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction
HIV-1 integrase is an essential enzyme for viral replication, making it a prime target for antiretroviral therapy. An ideal inhibitor should exhibit high potency against its target enzyme while demonstrating minimal activity against other viral enzymes and, crucially, host cellular enzymes to minimize off-target toxicity.
Data Presentation: Selectivity Profile of a Representative INSTI (Raltegravir)
The following table summarizes the inhibitory activity of Raltegravir against its primary target, HIV-1 integrase, and other relevant enzymes. The data highlights the high selectivity of this class of inhibitors.
| Enzyme Target | Enzyme Class | Organism/Virus | IC50 (nM) | Selectivity vs. HIV-1 Integrase |
| HIV-1 Integrase (Strand Transfer) | Integrase | Human Immunodeficiency Virus 1 | 5 | - |
| HIV-1 Reverse Transcriptase | DNA Polymerase | Human Immunodeficiency Virus 1 | > 5000 | > 1000-fold |
| HIV-1 Protease | Aspartyl Protease | Human Immunodeficiency Virus 1 | > 5000 | > 1000-fold |
| Human DNA Polymerase α | DNA Polymerase | Homo sapiens | > 5000 | > 1000-fold |
| Human DNA Polymerase β | DNA Polymerase | Homo sapiens | > 5000 | > 1000-fold |
| Human DNA Polymerase γ | DNA Polymerase | Homo sapiens | > 5000 | > 1000-fold |
Note: IC50 values for related enzymes are based on qualitative statements from literature indicating that Raltegravir is more than 1000 times more selective for integrase over other phosphotransferases like HIV-1 RNase H and human polymerases.[1]
Experimental Protocols
Detailed methodologies for assessing the activity against these key enzymes are crucial for reproducible and comparable results.
1. HIV-1 Integrase Strand Transfer Assay (Fluorometric)
This assay quantifies the inhibition of the strand transfer step of HIV-1 DNA integration.
-
Principle: A donor DNA substrate, mimicking the viral DNA end, is immobilized on a plate. Recombinant HIV-1 integrase catalyzes the integration of this donor DNA into a target DNA substrate. The incorporated DNA is then detected using a specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which generates a fluorescent signal upon addition of a suitable substrate.
-
Protocol:
-
Plate Preparation: Coat a 96-well plate with the donor DNA substrate and incubate overnight. Wash to remove unbound substrate.
-
Compound Incubation: Add serial dilutions of the test compound (e.g., 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid) to the wells.
-
Enzyme Reaction: Add a mixture of recombinant HIV-1 integrase and the target DNA substrate to each well. Incubate to allow the strand transfer reaction to occur.
-
Detection: Wash the plate to remove unintegrated DNA. Add a primary antibody specific for the integrated target DNA, followed by a secondary antibody-HRP conjugate.
-
Signal Generation: Add a fluorescent HRP substrate and measure the fluorescence intensity with a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
-
2. HIV-1 Reverse Transcriptase (RT) Assay (Colorimetric)
This assay measures the inhibition of the RNA-dependent DNA polymerase activity of HIV-1 RT.
-
Principle: This assay is a colorimetric enzyme-linked immunosorbent assay (ELISA). A poly(A) RNA template is bound to the wells of a microtiter plate. HIV-1 RT synthesizes DNA using this template and a supplied mixture of dNTPs that includes biotin-labeled dUTP. The biotinylated DNA product is then detected by a streptavidin-HRP conjugate, which generates a colored product with a chromogenic substrate.
-
Protocol:
-
Plate Preparation: Use a 96-well plate pre-coated with poly(A).
-
Compound Incubation: Add serial dilutions of the test compound to the wells.
-
Enzyme Reaction: Add a reaction mixture containing recombinant HIV-1 RT, an oligo(dT) primer, and the dNTP/biotin-dUTP mix. Incubate to allow DNA synthesis.
-
Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate and wash again.
-
Signal Generation: Add a chromogenic HRP substrate (e.g., TMB) and stop the reaction with an acid solution. Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
-
3. HIV-1 Protease Assay (FRET-based)
This assay determines the inhibitory effect on HIV-1 protease, which is essential for viral maturation.
-
Principle: A synthetic peptide substrate containing a cleavage site for HIV-1 protease is flanked by a fluorescent donor and a quencher molecule (Förster Resonance Energy Transfer pair). In the uncleaved state, the quencher suppresses the donor's fluorescence. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence.
-
Protocol:
-
Assay Setup: In a 96-well black microplate, add serial dilutions of the test compound.
-
Enzyme Addition: Add a solution of recombinant HIV-1 protease to each well and pre-incubate.
-
Reaction Initiation: Add the FRET peptide substrate to all wells to start the reaction.
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., Ex/Em = 340/490 nm).
-
Data Analysis: Determine the reaction rate from the linear portion of the fluorescence curve. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for determining the selectivity profile of a test compound.
Caption: Key stages of the HIV life cycle and points of therapeutic intervention.
References
Safety Operating Guide
Safe Disposal of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid, ensuring compliance with safety protocols and minimizing risk.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is critical to handle this compound with appropriate safety measures to mitigate exposure and associated risks.
Hazard Assessment: Indole derivatives can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[2][3][4][5][6] Until a formal hazard assessment proves otherwise, all chemical waste should be treated as hazardous.[1]
Personal Protective Equipment (PPE) and Engineering Controls: A multi-layered approach to safety is essential. This includes the use of engineering controls and personal protective equipment to create a safe working environment.
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] |
| Body Protection | Laboratory coat and long-sleeved clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic process of segregation, containment, labeling, and transfer. In-laboratory treatment of this compound is not recommended due to the potential for generating hazardous byproducts.[1]
-
Waste Segregation:
-
Solid Waste: Collect un-reusable solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.[1]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should be kept separate.[1]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[1]
-
-
Waste Containment:
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste."
-
The full chemical name, "this compound," must be written out; abbreviations are not permissible.[8]
-
Indicate the type of hazard(s) associated with the waste (e.g., toxic, irritant).
-
Note the accumulation start date and the date the container becomes full.
-
-
Storage:
-
Store waste containers in a designated and secure satellite accumulation area (SAA).[9]
-
The storage area should be cool, dry, and well-ventilated, away from heat and direct sunlight.[10][11]
-
Incompatible waste streams must be stored separately to prevent accidental mixing and dangerous reactions.[1][8]
-
-
Waste Disposal and Pickup:
-
Adhere to your institution's specific procedures for hazardous waste pickup.
-
Do not dispose of this compound down the drain or in regular trash.[1][7]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a waste pickup.[1][12]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. msds.nipissingu.ca [msds.nipissingu.ca]
Personal protective equipment for handling 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid
This guide provides crucial safety, handling, and disposal information for 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are based on the SDS for the structurally similar 4-Methoxy-1H-indole-2-carboxylic acid and general best practices for handling powdered chemicals and indole derivatives.[1][2][3][4] It is imperative to treat this compound as potentially hazardous and conduct a thorough risk assessment before beginning any work.
Hazard Assessment
Based on available data for 4-Methoxy-1H-indole-2-carboxylic acid, the following hazards should be anticipated:
This compound is a solid in its usual form.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when a splash hazard exists.[1][3] | Protects eyes and face from splashes of the chemical or solvents. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves before each use and use proper removal techniques.[2][3] | Protects hands from direct contact with the chemical. |
| Body Protection | A full-length, buttoned laboratory coat is mandatory.[2] Flame-resistant material is recommended.[1] | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup. The need should be determined by a risk assessment.[1][7] | Prevents inhalation of the powdered chemical, especially when weighing or transferring. |
| Foot Protection | Closed-toe shoes that fully cover the feet are required.[2] | Protects feet from spills and falling objects. |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is critical to maintaining a safe laboratory environment.
Engineering Controls:
-
Ventilation: All work with this compound, particularly when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][7]
Safe Handling Practices:
-
Weighing: If weighing the solid compound, do so within a fume hood.[8] Use a weigh boat to minimize the risk of spills.[8]
-
Solution Preparation: When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.[2]
-
General Hygiene: Wash hands thoroughly after handling.[4] Avoid eating, drinking, or applying cosmetics in the laboratory.[9][10] Keep the work area clean and uncluttered.[9]
Storage:
-
Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[2][6][11]
-
Keep away from incompatible materials such as strong oxidizing agents.[11]
Disposal Plan
Proper disposal of this compound and associated waste is essential to protect personnel and the environment.
-
Waste Collection: Collect all chemical waste in appropriately labeled, sealed containers.
-
Disposal Method: Dispose of chemical waste through a licensed hazardous waste disposal company.[12] Do not pour waste down the drain.[2]
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general procedures for safe handling and risk assessment.
Caption: Experimental Workflow for Safe Handling.
Caption: Logical Relationship for Risk Assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Methoxy-1H-indole-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 5. 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. uwlax.edu [uwlax.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. cdc.gov [cdc.gov]
- 11. fishersci.com [fishersci.com]
- 12. This service is temporarily down for scheduled maintenance and will be back online shortly. [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
